molecular formula C8H6BrFO2 B195147 Methyl 4-bromo-2-fluorobenzoate CAS No. 179232-29-2

Methyl 4-bromo-2-fluorobenzoate

Cat. No.: B195147
CAS No.: 179232-29-2
M. Wt: 233.03 g/mol
InChI Key: DLILIUSWDLJMCE-UHFFFAOYSA-N
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Description

An impurity of Enzalutamide. Enzalutamide is an androgen-receptor (AR) antagonist in LNCaP cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLILIUSWDLJMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463040
Record name METHYL 4-BROMO-2-FLUOROBENZOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179232-29-2
Record name METHYL 4-BROMO-2-FLUOROBENZOATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-2-fluorobenzoate
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Foundational & Exploratory

Methyl 4-bromo-2-fluorobenzoate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical characteristics, provides experimental protocols for their determination, and outlines the synthesis and purification processes.

Physicochemical Properties

This compound is an off-white solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆BrFO₂[1][3][4]
Molecular Weight 233.03 g/mol [1][2][3]
Appearance Off-white powder/solid[1][2]
Melting Point 58-60 °C[1]
Boiling Point 272.7 ± 25.0 °C at 760 Torr[1][2]
Density 1.577 ± 0.06 g/cm³ (at 20 °C)[1]
Flash Point 118.7 ± 23.2 °C[1][2]
Vapor Pressure 0.006 mmHg at 25°C[1][2]
Refractive Index 1.531[1][2]
Solubility Slightly soluble in Chloroform and Methanol (B129727).[5][6]

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, along with a calibrated thermometer.

  • The sample is heated slowly and evenly.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • A small amount of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The test tube is heated in a suitable apparatus, and a thermometer is positioned to measure the vapor temperature.

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating & Observation A Liquid in Test Tube B Inverted Capillary A->B C Position Thermometer B->C D Heat Sample C->D E Observe Bubbles D->E F Cool and Record BP E->F

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

  • The mass of a clean, dry pycnometer (a small glass flask of known volume) is determined.

  • The pycnometer is filled with the substance, and its mass is measured again.

  • The mass of the substance is calculated by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

Synthesis and Purification

This compound is typically synthesized from 4-bromo-2-fluorobenzoic acid. Two common methods are described below.

Synthesis via Thionyl Chloride

This method involves the esterification of 4-bromo-2-fluorobenzoic acid with methanol using thionyl chloride as a catalyst.

Experimental Protocol:

  • 4-bromo-2-fluorobenzoic acid is dissolved in methanol at 0 °C.

  • Thionyl chloride is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude product is then purified by column chromatography.

Synthesis_Thionyl_Chloride cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Acid in Methanol B Add Thionyl Chloride A->B C Stir at Room Temp B->C D Remove Solvent C->D E Dissolve & Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G

Caption: Synthesis of this compound via Thionyl Chloride.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the molecular structure of the compound.

  • Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H NMR and ¹³C NMR spectra are then acquired. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight and assess the purity of the compound.

  • Protocol: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated on a column and then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio of the compound, confirming its molecular weight. The chromatogram indicates the purity of the sample.

Characterization_Workflow cluster_nmr NMR Spectroscopy cluster_lcms LC-MS Analysis A Synthesized Product B Dissolve in CDCl3 A->B E Dissolve in Solvent A->E C Acquire 1H & 13C Spectra B->C D Structural Elucidation C->D F Inject into LC-MS E->F G Confirm MW & Purity F->G

Caption: Analytical Workflow for Product Characterization.

This technical guide provides essential information on the physical properties of this compound, along with standardized protocols for their determination and the synthesis of the compound. This information is critical for researchers and professionals involved in drug discovery and development who utilize this versatile chemical intermediate.

References

An In-depth Technical Guide to Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 179232-29-2

This technical guide provides a comprehensive overview of Methyl 4-bromo-2-fluorobenzoate, a crucial building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, key applications, and safety information.

Core Properties and Specifications

This compound is a halogenated aromatic ester valued for its versatility in creating complex molecules.[1] Its structure, featuring both bromine and fluorine substituents, provides multiple reactive sites for functionalization, making it a valuable intermediate in various synthetic pathways.[1][2]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 179232-29-2
Molecular Formula C₈H₆BrFO₂[2][3]
Molecular Weight 233.04 g/mol [2]
Melting Point 58 - 62 °C[2][4]
Boiling Point 272.7 ± 25.0 °C (at 760 Torr)[4]
Density 1.577 ± 0.06 g/cm³[4]
Flash Point 118.7 ± 23.2 °C[4]
Appearance White to light yellow powder or crystal[2][5]
Purity ≥ 98% (GC)[2][5]
Refractive Index 1.531[4]
Synonyms 4-Bromo-2-fluorobenzoic acid methyl ester[2][6]

Synthesis Protocol

This compound is commonly synthesized from 4-bromo-2-fluorobenzoic acid. The following experimental protocol details a high-yield method using thionyl chloride for esterification.

Experimental Protocol: Esterification of 4-Bromo-2-fluorobenzoic Acid

Objective: To synthesize this compound via esterification of 4-bromo-2-fluorobenzoic acid using thionyl chloride in methanol (B129727).

Materials:

  • 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol)

  • Methanol (150 mL)

  • Thionyl chloride (23.09 mL, 136.9 mmol)

  • Ethyl acetate (B1210297) (250 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (150 mL)

  • Deionized water (150 mL)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • A solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol is prepared in a suitable reaction vessel and stirred at 0 °C.[3][6]

  • Thionyl chloride (2.0 eq) is added slowly to the stirred solution at 0 °C.[3][6]

  • The reaction mixture is maintained at 0 °C for 15 minutes.[3][6]

  • The mixture is then allowed to warm to room temperature and stirred for 12 hours.[3][6]

  • Upon completion, the methanol is removed by evaporation under reduced pressure.[3][6]

  • The residue is diluted with ethyl acetate (250 mL).[3][6]

  • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, brine (150 mL), and deionized water (150 mL).[3][6]

  • The ethyl acetate layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[3][6]

Results: This protocol yields this compound as an off-white solid with a reported yield of 93% and a purity of 99% (LC-MS).[3][6]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product A 4-Bromo-2-fluorobenzoic Acid D Esterification (0°C to RT, 12h) A->D B Methanol B->D C Thionyl Chloride C->D E Evaporation D->E Reaction Completion F Extraction with Ethyl Acetate E->F G Washing (NaHCO₃, Brine, H₂O) F->G H Drying (Na₂SO₄) G->H I Concentration H->I J This compound I->J Yield: 93%

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in several fields due to its unique structural features that enhance reactivity.[2]

  • Pharmaceutical Synthesis: It is a vital building block for various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[2] It has been used as a reagent in the synthesis of inhibitors targeting Trypanosoma cruzi CYP51, which are potential agents against Chagas disease.[6]

  • Agrochemical Industry: The compound is used in the formulation of pesticides and herbicides, where its structure allows for the design of compounds with improved efficacy.[2]

  • Organic Synthesis: It is widely used in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig to form carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental for constructing complex molecular scaffolds.[1]

  • Material Science: The compound contributes to the development of new materials like polymers and coatings, enhancing properties such as durability.[2]

  • Analytical Chemistry: It serves as a standard in analytical methods for the detection and quantification of similar compounds.[2]

Chemical Reactivity and Pathways

The reactivity of this compound is dominated by the bromine substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for introducing aryl or vinyl groups.

Role in Suzuki Cross-Coupling Reactions

The Suzuki reaction is a powerful method for forming C-C bonds. This compound serves as the aryl halide partner, reacting with an organoboron compound in the presence of a palladium catalyst and a base. This versatility allows for the synthesis of a wide range of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[7][8]

G Role in Suzuki Cross-Coupling reactant1 This compound (Ar-Br) pathway Suzuki Reaction (C-C Bond Formation) reactant1->pathway reactant2 Arylboronic Acid (Ar'-B(OH)₂) reactant2->pathway catalyst Pd(0) Catalyst + Base catalyst->pathway product Biaryl Product (Ar-Ar') pathway->product

Caption: Logical diagram of a Suzuki cross-coupling reaction.

Spectroscopic Data

The following spectroscopic data has been reported for this compound:

Table 2: Spectroscopic Data

TypeData
¹H NMR (400 MHz, CDCl₃)δ 7.85-7.81 (m, 1H), 7.38-7.33 (m, 2H), 3.93 (s, 3H)
Mass Spec. (EI) for C₈H₆BrFO₂m/z 232, 234 (MH⁺)

Safety and Handling

Proper handling and storage are crucial when working with this compound.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[4][9]
H315Causes skin irritation.[9][10]
H319Causes serious eye irritation.[9][10]
H335May cause respiratory irritation.[10][11]
Precautionary P261Avoid breathing dust/fumes.[10]
P271Use only outdoors or in a well-ventilated area.[10]
P280Wear protective gloves, protective clothing, eye protection and face protection.[10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
P405Store locked up.[9][11]
P501Dispose of contents/container to an appropriate treatment and disposal facility.[9][11]

Handling and Storage:

  • Avoid all personal contact, including inhalation.[10]

  • Use in a well-ventilated area.[10]

  • Wear protective clothing, gloves, and safety glasses.[10]

  • Store in original, securely sealed containers in a cool, dry place.[10]

  • Wash hands thoroughly after handling.[10]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air.[10]

  • Skin Contact: Flush skin with running water and soap. Seek medical attention if irritation occurs.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[10]

  • If Swallowed: Give a glass of water. Contact a Poisons Information Centre or a doctor.[10]

References

A Comprehensive Technical Guide to Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring both bromine and fluorine substituents on a benzoate (B1203000) ring, provides versatile reactivity for the synthesis of complex molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and visual representations of relevant chemical and biological pathways are included to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 233.03 g/mol [1]
Molecular Formula C₈H₆BrFO₂[1]
CAS Number 179232-29-2[1]
Melting Point 58-60 °C[2]
Boiling Point 272.7 ± 25.0 °C at 760 Torr[2]
Density 1.577 ± 0.06 g/cm³[2]
Flash Point 118.7 ± 23.2 °C[2]
Solubility Slightly soluble in chloroform (B151607) and methanol.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 4-bromo-2-fluorobenzoic acid.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a few drops of sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 5 g, 23 mmol) in methanol.[2]

  • Add a few drops of sulfuric acid to the solution.[2] Alternatively, for a more reactive approach, cool the solution to 0°C and slowly add thionyl chloride.

  • Reflux the reaction mixture for approximately 20 hours.[2]

  • After cooling, hydrolyze the reaction mixture.[2]

  • Extract the product with ethyl acetate.[2]

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • The product can be further purified by flash chromatography to obtain a white solid.[2]

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.86 - 7.78 (m, 1H), 7.39 - 7.30 (m, 2H), 3.92 (s, 3H).[2]

Infrared (IR) Spectroscopy:

An FTIR spectrum of this compound is available through spectral databases, which can be used to identify characteristic functional group vibrations.[3]

Mass Spectrometry (MS):

Mass spectral data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[4]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility is particularly notable in the development of treatments for cancer and infectious diseases.

Synthesis of Enzalutamide (B1683756)

Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer. A key step in its synthesis involves the use of a derivative of this compound. The general synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 4_bromo_2_fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid methyl_ester This compound 4_bromo_2_fluorobenzoic_acid->methyl_ester Esterification amide 4-bromo-2-fluoro-N-methylbenzamide methyl_ester->amide Amidation coupled_product Coupled Intermediate amide->coupled_product Coupling Reaction enzalutamide Enzalutamide coupled_product->enzalutamide Cyclization

Caption: Synthetic pathway of Enzalutamide from 4-bromo-2-fluorobenzoic acid.

Inhibitors of Trypanosoma cruzi CYP51

4-Bromo-2-fluorobenzoic acid, the precursor to this compound, is used in the synthesis of inhibitors targeting sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the parasite responsible for Chagas disease.[5] CYP51 is a crucial enzyme in the parasite's sterol biosynthesis pathway, making it an attractive drug target.[6][7]

The sterol biosynthesis pathway in T. cruzi is essential for the parasite's viability. Inhibition of CYP51 disrupts the production of essential sterols, leading to parasite death.

G cluster_pathway T. cruzi Sterol Biosynthesis cluster_inhibition Drug Action Lanosterol Lanosterol Eburicol Eburicol Lanosterol->Eburicol Conversion 14-demethylated_product 14-demethylated_product Eburicol->14-demethylated_product CYP51 (Sterol 14α-demethylase) Fecosterol Fecosterol 14-demethylated_product->Fecosterol Further metabolism Episterol Episterol Fecosterol->Episterol Isomerization Essential_Sterols Essential_Sterols Episterol->Essential_Sterols Final steps CYP51_Inhibitor CYP51 Inhibitor (derived from 4-bromo-2-fluorobenzoic acid) CYP51_Inhibitor->Eburicol Blocks conversion

Caption: Inhibition of the T. cruzi sterol biosynthesis pathway by a CYP51 inhibitor.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of new therapeutic agents. Its well-defined physicochemical properties and established synthetic routes make it a reliable choice for researchers in both academic and industrial settings. The successful application of this compound and its derivatives in the synthesis of drugs like enzalutamide and in the exploration of novel enzyme inhibitors highlights its significant potential in advancing medicinal chemistry and drug discovery.

References

Elucidation of the Molecular Structure of Methyl 4-bromo-2-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 4-bromo-2-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds. This document details the experimental methodologies and presents key analytical data for the definitive characterization of this molecule.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic ester. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 179232-29-2
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance White to off-white solid
Melting Point 58-60 °C

Synthesis

This compound is typically synthesized via the esterification of 4-bromo-2-fluorobenzoic acid. A common and effective method involves the use of thionyl chloride in methanol (B129727).

Experimental Protocol: Esterification of 4-bromo-2-fluorobenzoic acid
  • Reaction Setup: A solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Reagent Addition: Thionyl chloride (2.0 eq) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours.

  • Work-up: The methanol is removed under reduced pressure. The residue is then redissolved in ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85-7.81m1HAromatic H
7.38-7.33m2HAromatic H
3.93s3H-OCH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-O stretching, and vibrations associated with the substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak to MediumAromatic C-H stretch
~1730StrongC=O stretch (ester)
~1600, ~1475MediumC=C stretch (aromatic ring)
~1250StrongAsymmetric C-O-C stretch (ester)
~1100StrongSymmetric C-O-C stretch (ester)
~850StrongC-H out-of-plane bend (aromatic)
~750StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
232, 234Molecular ion peaks (M⁺, M⁺+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br)

Ionization Method: Electron Ionization (EI)[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical process of structure elucidation and the general experimental workflow for the characterization of this compound.

structure_elucidation_logic cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_structure Structure Confirmation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Purified Sample ir IR Spectroscopy synthesis->ir Purified Sample ms Mass Spectrometry synthesis->ms Purified Sample nmr_data Proton & Carbon Environment nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight & Formula ms->ms_data structure Elucidated Structure of This compound nmr_data->structure Combined Evidence ir_data->structure Combined Evidence ms_data->structure Combined Evidence experimental_workflow start Start: 4-bromo-2-fluorobenzoic acid esterification Esterification with Thionyl Chloride and Methanol start->esterification workup Aqueous Workup & Extraction esterification->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end Final Product: This compound characterization->end

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-bromo-2-fluorobenzoate. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the characterization and quality control of this compound. This document outlines the expected spectral parameters, a detailed experimental protocol for data acquisition, and a visual representation of the spin-spin coupling network.

Spectral Data Summary

The 1H NMR spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions. The data, acquired in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer, is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

Proton Assignment Chemical Shift (δ) / ppm Integration Multiplicity Deduced Coupling Constants (J) / Hz
H-6~7.831HTriplet (t)³JH6-H5 ≈ 8.5 Hz
H-3~7.361HDoublet of Doublets (dd)³JH3-F ≈ 9.8 Hz, ⁴JH3-H5 ≈ 2.0 Hz
H-5~7.341HDoublet of Doublets (dd)³JH5-H6 ≈ 8.5 Hz, ⁴JH5-H3 ≈ 2.0 Hz
-OCH₃3.933HSinglet (s)N/A

Note: The chemical shifts and coupling constants for the aromatic protons are based on reported data and deductions from typical values in similar chemical environments. The multiplets for H-3 and H-5 are reported to overlap.[1][2]

Detailed Spectral Analysis

The aromatic region of the spectrum displays signals for three protons on the benzene (B151609) ring.

  • H-6 Proton: The proton at the 6-position appears as the most downfield aromatic signal, around 7.83 ppm. This is attributed to the deshielding effect of the adjacent ester group. Its multiplicity is a triplet, resulting from approximately equal ortho coupling to H-5 (³JH6-H5) and meta coupling to the fluorine at C2 (⁴JH6-F).

  • H-3 and H-5 Protons: The protons at the 3 and 5-positions are observed as an overlapping multiplet around 7.33-7.38 ppm.[1]

    • H-3 is anticipated to be a doublet of doublets due to a large ortho coupling to the fluorine atom (³JH3-F, typically 8-10 Hz) and a smaller meta coupling to H-5 (⁴JH5-H3, typically 2-3 Hz).

    • H-5 is also expected to be a doublet of doublets, arising from ortho coupling to H-6 (³JH5-H6, typically 7-9 Hz) and meta coupling to H-3 (⁴JH5-H3, typically 2-3 Hz).

  • Methyl Protons: The methyl ester protons (-OCH₃) appear as a sharp singlet at approximately 3.93 ppm, as they have no adjacent protons to couple with.[1]

Spin-Spin Coupling Network

The following diagram, generated using the DOT language, illustrates the through-bond scalar coupling (J-coupling) relationships between the protons and the fluorine atom in this compound.

Caption: Spin-spin coupling pathways in this compound.

Experimental Protocol for 1H NMR Acquisition

The following is a representative protocol for the acquisition of a high-quality 1H NMR spectrum of this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically around 4-5 cm).

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

4.2. Instrument Setup and Data Acquisition

  • Spectrometer: A 400 MHz NMR spectrometer is recommended for good signal dispersion.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 32 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A sweep width covering the range of approximately -1 to 10 ppm.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each.

  • Peak Picking and Analysis: Identify the chemical shift and multiplicity of each signal. For multiplets, determine the coupling constants (J) by measuring the peak separations in Hertz.

References

An In-depth Technical Guide to the Mass Spectrum of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the mass spectrum of Methyl 4-bromo-2-fluorobenzoate, aimed at researchers, scientists, and professionals in drug development. It covers the anticipated fragmentation patterns, experimental protocols for mass spectrometry, and visual representations of the fragmentation pathways and experimental workflows.

Molecular Structure and Properties

This compound is a halogenated aromatic ester with the chemical formula C₈H₆BrFO₂. Its molecular weight is approximately 233.04 g/mol . The presence of bromine is a key feature that influences its mass spectrum due to the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The data presented here is based on typical electron ionization (EI) mass spectrometry.

m/z (mass-to-charge ratio) Proposed Ion Formula Notes
232/234[M]⁺• [C₈H₆BrFO₂]⁺•Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
201/203[M - OCH₃]⁺[C₇H₃BrFO]⁺Loss of the methoxy (B1213986) radical from the molecular ion.
173/175[M - COOCH₃]⁺[C₆H₃BrF]⁺Loss of the carbomethoxy group, resulting in the bromofluorophenyl cation.
152[C₇H₃FO]⁺[C₇H₃FO]⁺Loss of a bromine atom from the [M - OCH₃]⁺ fragment.
124[C₆H₃F]⁺[C₆H₃F]⁺Loss of a bromine atom from the [C₆H₃BrF]⁺ fragment.
95[C₆H₄F]⁺[C₆H₄F]⁺A common fragment in the mass spectra of fluorinated benzene (B151609) derivatives.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for acquiring the mass spectrum of a solid organic compound like this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The typical concentration is around 1 mg/mL.

  • Instrumentation: A GC-MS system equipped with an EI source is used. The GC is fitted with a suitable capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[1][2]

    • Electron Energy: 70 eV.[2] This standard energy is used to generate reproducible fragmentation patterns.[3][4]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes, to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis: The mass spectrometer acquires data throughout the GC run. The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound. The mass spectrum is obtained by averaging the scans across this chromatographic peak and subtracting the background noise. The fragmentation pattern is then analyzed to elucidate the structure of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C₈H₆BrFO₂]⁺• m/z = 232/234 (Molecular Ion) F1 [C₇H₃BrFO]⁺ m/z = 201/203 M->F1 - •OCH₃ F2 [C₆H₃BrF]⁺ m/z = 173/175 M->F2 - •COOCH₃ F3 [C₇H₃FO]⁺ m/z = 152 F1->F3 - Br• F4 [C₆H₃F]⁺ m/z = 124 F2->F4 - Br•

Fragmentation Pathway of this compound

Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound using GC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in volatile solvent Inject Inject sample into GC Prep->Inject Separate Separate components on capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Separate ions by m/z Ionize->Analyze Detect Detect ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

References

Solubility Profile of Methyl 4-bromo-2-fluorobenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for Methyl 4-bromo-2-fluorobenzoate in common organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative descriptions and provides a detailed experimental protocol for researchers to determine precise solubility parameters.

Core Compound Information

This compound is a halogenated benzoate (B1203000) derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development.

Qualitative Solubility Data

SolventQualitative SolubilitySource Citation(s)
ChloroformSlightly soluble[1]
MethanolSlightly soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[2][3][4]
Tetrahydrofuran (THF)Soluble (inferred from use as a reaction solvent)[5]

Note: The solubility was inferred from its use as a solvent for a UV-Vis absorption spectrum analysis and in various chemical reactions.[2][3][4][5] "Slightly soluble" indicates that the compound does not dissolve to a large extent in these solvents at ambient temperatures.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve will be necessary for this quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original undiluted solution based on the dilution factor.

    • The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start prepare_supersaturated Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_supersaturated equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prepare_supersaturated->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Solute Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a solid compound in a liquid solvent.

References

Synthesis of Methyl 4-bromo-2-fluorobenzoate from 4-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Methyl 4-bromo-2-fluorobenzoate from 4-bromo-2-fluorobenzoic acid, a key transformation in the preparation of various pharmaceutical intermediates. This document outlines two effective synthetic methods, detailing experimental protocols, reaction parameters, and safety considerations. All quantitative data is summarized for comparative analysis, and a visual representation of the experimental workflow is provided.

Overview of Synthetic Approaches

The esterification of 4-bromo-2-fluorobenzoic acid to its corresponding methyl ester is a fundamental reaction in organic synthesis. Two common and effective methods are detailed in this guide:

  • Method 1: Thionyl Chloride-Mediated Esterification: A classic and robust method utilizing thionyl chloride in methanol (B129727) to afford the desired ester in high yield.

  • Method 2: (Trimethylsilyl)diazomethane Esterification: A milder approach that proceeds under neutral conditions, offering a quantitative yield of the crude product.

The choice of method may depend on factors such as substrate compatibility, desired purity, and scale of the reaction.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below.

Property4-bromo-2-fluorobenzoic acidThis compound
Molecular Formula C₇H₄BrFO₂C₈H₆BrFO₂
Molecular Weight 219.01 g/mol 233.03 g/mol
Appearance Off-white crystalline powderOff-white solid/powder
Melting Point 208-213 °C58-60 °C
Boiling Point 289.4 °C at 760 mmHg272.7 °C at 760 mmHg
Purity ≥98%>98%

Comparative Analysis of Synthetic Methods

The following table summarizes the key reaction parameters for the two described synthetic methods, allowing for a direct comparison of their efficiency and conditions.

ParameterMethod 1: Thionyl ChlorideMethod 2: (Trimethylsilyl)diazomethane
Reagents 4-bromo-2-fluorobenzoic acid, thionyl chloride, methanol4-bromo-2-fluorobenzoic acid, (trimethylsilyl)diazomethane, THF, methanol, hexanes
Stoichiometry Thionyl chloride (2 eq.)(Trimethylsilyl)diazomethane (1.2 eq.)
Solvent MethanolTetrahydrofuran (B95107), Methanol, Hexanes
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 12 hours1 hour
Yield 93% (isolated)Quantitative (crude)
Work-up Evaporation, extraction with ethyl acetate (B1210297), washes with NaHCO₃, brine, and waterRemoval of volatiles, treatment with HCl, extraction with ethyl acetate
Purification Concentration of the organic layerUsed without further purification

Detailed Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol describes the esterification of 4-bromo-2-fluorobenzoic acid using thionyl chloride in methanol.[1]

Experimental Procedure:

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol, 1 eq.) in methanol (150 mL), slowly add thionyl chloride (10.0 mL, 137.0 mmol, 2 eq.) at 0 °C.

  • Maintain the reaction mixture at 0 °C for 15 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Upon completion of the reaction, remove the methanol by evaporation under reduced pressure.

  • Dilute the residue with ethyl acetate (250 mL).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, brine, and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield this compound.

Results:

This procedure yields approximately 15 g (93%) of this compound as an off-white solid with a purity of >99% as determined by LC-MS.[1]

Method 2: Synthesis using (Trimethylsilyl)diazomethane

This protocol details a milder esterification method using (trimethylsilyl)diazomethane.[1]

Experimental Procedure:

  • Prepare a solution of 4-bromo-2-fluorobenzoic acid (2.0 g, 9.1 mmol) in a mixture of tetrahydrofuran (24 mL) and methanol (6 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (5.46 mL, 10.9 mmol) dropwise.

  • Allow the resulting yellow solution to gradually warm to room temperature over a period of 1 hour.

  • Remove the volatile materials under reduced pressure.

  • Treat the residue with a 1 M aqueous solution of hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to provide the crude product.

Results:

This method provides a quantitative yield (2.7 g) of crude this compound, which can be used in subsequent steps without further purification.[1]

Safety and Handling

The following table provides a summary of the hazards and necessary precautions for the reagents used in these syntheses. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

ReagentKey HazardsHandling PrecautionsDisposal
4-bromo-2-fluorobenzoic acid Irritating to eyes, respiratory system, and skin.[2][3][4]Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid generating dust.[2]Dispose of in accordance with local regulations.
Thionyl chloride Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[5][6][7]Handle in a fume hood. Wear appropriate personal protective equipment (gloves, goggles, lab coat). Keep away from water and moisture.[6]Dispose of as hazardous waste according to local regulations.
Methanol Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[8][9]Use in a well-ventilated area, away from ignition sources. Wear protective gloves and eye protection.[8]Dispose of as hazardous waste.
(Trimethylsilyl)diazomethane Highly flammable. Fatal if inhaled. May cause cancer and damage fertility. Causes skin and eye irritation.[10][11]Handle in a fume hood with extreme caution. Use appropriate PPE. Avoid inhalation and contact with skin and eyes.[12]Dispose of as highly hazardous waste according to institutional protocols.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation and drowsiness.[13][14][15]Use in a well-ventilated area, away from heat and ignition sources. Test for peroxides before distillation.[13]Dispose of as hazardous waste.
Hexanes Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.Use in a well-ventilated area with explosion-proof equipment. Wear protective gloves and eye protection.Dispose of as hazardous waste.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[16][17][18]Keep away from heat and ignition sources. Use in a well-ventilated area. Wear eye protection.[16]Dispose of as hazardous waste.
Sodium Bicarbonate Generally considered non-hazardous.[19] May cause mild irritation with prolonged contact.[20]Standard laboratory hygiene practices.Dispose of according to local regulations.
Brine (Saturated NaCl solution) Non-hazardous.Standard laboratory hygiene practices.Dispose of down the drain with plenty of water.
Anhydrous Sodium Sulfate Not considered a hazardous substance.[21][22][23]Avoid generating dust. Standard laboratory hygiene practices.[21]Dispose of as non-hazardous waste.
Anhydrous Magnesium Sulfate Not considered a hazardous substance.Avoid generating dust. Standard laboratory hygiene practices.Dispose of as non-hazardous waste.
Hydrochloric Acid (1M) Corrosive. Causes skin burns and eye damage.[24] May cause respiratory irritation.[24]Use in a fume hood. Wear protective gloves, clothing, and eye protection.[25]Neutralize with a suitable base before disposal, in accordance with local regulations.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow General Workflow for the Synthesis of this compound cluster_start Starting Material cluster_method1 Method 1 cluster_method2 Method 2 cluster_purification Purification & Isolation cluster_product Final Product 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic Acid Reaction_M1 Esterification with Thionyl Chloride in Methanol 4-bromo-2-fluorobenzoic_acid->Reaction_M1 Reaction_M2 Esterification with (Trimethylsilyl)diazomethane 4-bromo-2-fluorobenzoic_acid->Reaction_M2 Workup_M1 Aqueous Work-up (NaHCO3, Brine) Reaction_M1->Workup_M1 Drying Drying of Organic Layer (Na2SO4 or MgSO4) Workup_M1->Drying Workup_M2 Acidic Work-up (HCl) Reaction_M2->Workup_M2 Workup_M2->Drying Concentration Concentration in vacuo Drying->Concentration Product This compound Concentration->Product

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the Key Chemical Reactions of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-2-fluorobenzoate is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a methyl ester for further functionalization, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the esterification of 4-bromo-2-fluorobenzoic acid. Two primary methods are widely employed:

Method 1: Thionyl Chloride-Mediated Esterification

This method utilizes thionyl chloride in methanol (B129727) to achieve high yields of the desired product.

Reactants Reagents Solvent Temperature Time Yield Purity
4-bromo-2-fluorobenzoic acidThionyl chlorideMethanol0 °C to Room Temp.12 hours93%99% (LC-MS)

Experimental Protocol:

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL), slowly add thionyl chloride (23.09 mL, 136.9 mmol) at 0 °C.[2][3]

  • Maintain the reaction mixture at 0 °C for 15 minutes before allowing it to warm to room temperature and continue stirring for 12 hours.[2][3]

  • Upon completion, remove the methanol by evaporation under reduced pressure.

  • Dilute the residue with ethyl acetate (B1210297) (250 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine (150 mL), and deionized water (150 mL).[2][3]

  • Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield this compound as an off-white solid.[2][3]

Method 2: (Trimethylsilyl)diazomethane Esterification

This protocol offers a quantitative yield and is suitable for smaller-scale syntheses where the handling of diazomethane (B1218177) derivatives is feasible.

Reactants Reagents Solvent Temperature Time Yield
4-bromo-2-fluorobenzoic acid(Trimethylsilyl)diazomethaneTHF, Methanol, Hexanes0 °C to Room Temp.1 hourQuantitative

Experimental Protocol:

  • To a solution of 4-bromo-2-fluorobenzoic acid (2.0 g, 9.1 mmol) in a mixture of THF (24 mL) and methanol (6 mL) at 0 °C, add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (5.46 mL, 10.9 mmol).[4]

  • Allow the yellow solution to gradually warm to room temperature over 1 hour.[4]

  • Remove the volatile materials under reduced pressure.

  • Treat the residue with aqueous hydrochloric acid (1 M).

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the organic extract over magnesium sulfate, filter, and concentrate to provide crude this compound.[4]

Key Cross-Coupling Reactions

The bromine atom at the 4-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.

Suzuki_Coupling sub This compound product Methyl 4-aryl-2-fluorobenzoate sub->product Suzuki Coupling boronic Arylboronic Acid or Ester boronic->product catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, K₃PO₄) base->product Buchwald_Hartwig_Amination sub This compound product Methyl 4-(amino)-2-fluorobenzoate sub->product Buchwald-Hartwig Amination amine Primary or Secondary Amine amine->product catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., XantPhos, RuPhos) ligand->product base Base (e.g., NaOtBu, K₃PO₄) base->product Sonogashira_Coupling sub This compound product Methyl 4-(alkynyl)-2-fluorobenzoate sub->product Sonogashira Coupling alkyne Terminal Alkyne alkyne->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->product cu_catalyst Cu(I) Co-catalyst (e.g., CuI) cu_catalyst->product base Amine Base (e.g., Et₃N, i-Pr₂NH) base->product SNAr sub This compound intermediate Meisenheimer Complex (intermediate) sub->intermediate nucleophile Strong Nucleophile (e.g., RO⁻, R₂N⁻) nucleophile->intermediate product Methyl 4-bromo-2-(nucleophile)benzoate intermediate->product Loss of F⁻

References

An In-depth Technical Guide to the Electronic Effects of Substituents in Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-fluorobenzoate is a versatile halogenated aromatic ester that serves as a crucial building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The strategic placement of the bromo and fluoro substituents on the benzoate (B1203000) core imparts unique electronic properties that dictate its reactivity and utility. This technical guide provides a comprehensive analysis of the electronic effects of these substituents, supported by quantitative data, detailed experimental protocols for its application, and graphical representations of its synthetic utility.

Introduction to Electronic Effects

The reactivity and properties of aromatic compounds are significantly influenced by the nature and position of substituents on the ring. These substituent effects can be broadly categorized into two types: inductive effects and resonance effects.

  • Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density into the ring.

  • Resonance Effect (R or M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups with multiple bonds (e.g., -NO₂) can withdraw electron density via resonance (-R), while substituents with lone pairs (e.g., -NH₂, -OH, halogens) can donate electron density (+R).

In this compound, both the fluorine and bromine atoms are halogens, which are known to exhibit a dual electronic nature: they are inductively electron-withdrawing (-I) and can be resonance electron-donating (+R).

Analysis of Substituents in this compound

The electronic character of the benzene (B151609) ring in this compound is modulated by three key groups: the methyl ester group (-COOCH₃), the ortho-fluoro substituent, and the para-bromo substituent.

The Methyl Ester Group (-COOCH₃)

The ester group is a deactivating, electron-withdrawing group. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. This is due to its strong -I effect and moderate -R effect.

The Fluoro Substituent (ortho-position)

Fluorine is the most electronegative element, and as such, it exerts a powerful -I effect, withdrawing electron density from the benzene ring. Due to its position ortho to the ester, this inductive withdrawal significantly influences the reactivity of the ester carbonyl group. While fluorine also possesses a +R effect due to its lone pairs, the inductive effect is generally considered dominant for halogens. The ortho-positioning of the fluorine atom can also introduce steric effects that influence reactivity, a phenomenon often referred to as the "ortho-effect," which typically increases the acidity of benzoic acids regardless of the substituent's electronic nature.[2][3]

The Bromo Substituent (para-position)

Similar to fluorine, bromine is an electronegative halogen that exerts a -I effect. Its +R effect is weaker than that of fluorine. Positioned para to the ester, the bromo group's electronic influence is transmitted effectively through the aromatic system, affecting the electron density at the ipso-carbon and the carbonyl group of the ester.

Quantitative Assessment of Electronic Effects

The cumulative electronic effect of the substituents can be quantitatively assessed through various parameters, including acid dissociation constants (pKa) of the corresponding carboxylic acid and Hammett substituent constants (σ).

Acidity of 4-bromo-2-fluorobenzoic acid

The pKa of the parent carboxylic acid, 4-bromo-2-fluorobenzoic acid, provides a direct measure of the net electron-withdrawing nature of the fluoro and bromo substituents. A lower pKa value compared to benzoic acid (pKa ≈ 4.2) indicates a stronger acid, which results from the stabilization of the conjugate base (benzoate) by electron-withdrawing groups. The predicted pKa for 4-bromo-2-fluorobenzoic acid is approximately 3.04.[4][5] This significant decrease in pKa highlights the potent electron-withdrawing character of the fluoro and bromo substituents combined.

Table 1: Comparison of pKa Values

CompoundpKa
Benzoic Acid~4.2
4-bromobenzoic acid4.0
2-fluorobenzoic acid3.27
4-bromo-2-fluorobenzoic acid ~3.04 (Predicted) [4][5]
Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of a benzene derivative.[6] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.

  • σmetam): Primarily reflects the inductive effect.

  • σparap): Represents a combination of inductive and resonance effects.

Table 2: Hammett Constants for Relevant Substituents [7][8]

Substituentσmσp
-Br0.390.23
-F0.340.06

The positive σ values for both bromine and fluorine indicate that they are electron-withdrawing. For the para-bromo substituent, the σp value of 0.23 reflects a net electron-withdrawing effect, where the -I effect outweighs the +R effect. For a fluoro substituent, the σp of 0.06 is much smaller, indicating that its +R effect significantly counteracts its strong -I effect when in the para position. However, in this compound, the fluorine is in the ortho position, where its strong -I effect is expected to be more pronounced on the reaction center (the ester group).

Reactivity and Applications in Organic Synthesis

The electronic features of this compound make it a valuable and reactive intermediate in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is a key reactive site for Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond. The electron-withdrawing nature of the ortho-fluoro and the methyl ester groups can influence the oxidative addition step of the catalytic cycle. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction utilizing an aryl bromide like this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Combine this compound, Arylboronic Acid, Palladium Catalyst, Ligand, and Base in a Schlenk Flask B Purge with Inert Gas (e.g., Argon) A->B Seal Flask C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat Reaction Mixture with Stirring C->D E Monitor Reaction Progress (e.g., TLC, LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Aqueous Work-up (e.g., Extraction with Ethyl Acetate) F->G H Dry Organic Layer (e.g., over Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Final Product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methanol (B129727) (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in methanol, slowly add thionyl chloride (2.0 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Remove the methanol by evaporation under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

Suzuki-Miyaura Coupling of this compound

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst, and the base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up followed by purification.

Spectroscopic Data

The structure and purity of this compound can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.85-7.81 (m, 1H), 7.38-7.33 (m, 2H), 3.93 (s, 3H)
Mass Spectrometry (EI) m/z: 232, 234 (M⁺, M⁺+2)

Logical Relationship of Electronic Effects

The interplay of inductive and resonance effects of the fluoro and bromo substituents dictates the overall electronic character of the molecule and its subsequent reactivity.

Electronic_Effects substituents Substituents: -F (ortho), -Br (para) inductive Inductive Effect (-I) Strongly Electron-Withdrawing substituents->inductive resonance Resonance Effect (+R) Weakly Electron-Donating substituents->resonance ester Methyl Ester Group (-COOCH3) ester->inductive net_effect Net Electronic Effect: Potent Electron Withdrawal inductive->net_effect resonance->net_effect reactivity Enhanced Reactivity in Nucleophilic Aromatic Substitution and Cross-Coupling Reactions net_effect->reactivity acidity Increased Acidity of Corresponding Carboxylic Acid (Lower pKa) net_effect->acidity

Caption: The relationship between substituent effects and the chemical properties of this compound.

Conclusion

The electronic landscape of this compound is dominated by the strong inductive electron-withdrawing effects of the ortho-fluoro and para-bromo substituents, as well as the methyl ester group. This net electron withdrawal is quantitatively supported by the low predicted pKa of its corresponding carboxylic acid and the positive Hammett constants of the individual halogen substituents. These electronic characteristics render the molecule an important and reactive building block for the synthesis of complex organic molecules, particularly through reactions like the Suzuki-Miyaura coupling. A thorough understanding of these electronic effects is paramount for researchers and scientists in designing synthetic routes and developing novel molecules in the fields of medicine and materials science.

References

Methyl 4-bromo-2-fluorobenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-bromo-2-fluorobenzoate, a halogenated aromatic ester, has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a methyl ester for further functionalization, makes it a highly versatile reagent. This guide provides a comprehensive overview of its synthesis, key reactions, and applications in the development of pharmaceuticals and other complex molecules, complete with experimental protocols and mechanistic insights.

Physicochemical Properties and Synthesis

This compound is a white to light yellow crystalline solid. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 179232-29-2
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance White to light yellow powder/crystal
Melting Point 58-62 °C

The most common and efficient synthesis of this compound involves the esterification of 4-bromo-2-fluorobenzoic acid.

Experimental Protocol: Esterification of 4-bromo-2-fluorobenzoic acid[1]
  • Reaction Scheme:

    G A 4-bromo-2-fluorobenzoic acid D This compound A->D B Methanol (B129727) (CH3OH) B->D C Thionyl Chloride (SOCl2) C->D

    Caption: Esterification of 4-bromo-2-fluorobenzoic acid.

  • Procedure: To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL) at 0 °C, thionyl chloride (23.09 mL, 136.9 mmol) is added slowly. The reaction mixture is stirred at 0 °C for 15 minutes and then at room temperature for 12 hours. After completion, the methanol is removed under reduced pressure. The residue is diluted with ethyl acetate (B1210297) (250 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield this compound.[1]

  • Yield: 93%[1]

  • Purity: 99% (LC-MS)[1]

Key Reactions and Applications in Organic Synthesis

The bromine atom at the 4-position of this compound is the primary site for synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[2]

G A This compound D Methyl 4-aryl-2-fluorobenzoate A->D B Arylboronic Acid B->D C Pd Catalyst, Base C->D

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane (B91453)/H₂O100-120Good to Excellent
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O90-100High
4-Chlorophenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O80-120Good

Note: Yields are representative and can vary based on specific substrate and reaction optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[3]
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture, dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[4][5] This reaction is particularly valuable for synthesizing precursors to various pharmaceuticals.

G A This compound D Methyl 4-(amino)-2-fluorobenzoate A->D B Amine (R-NH2) B->D C Pd Catalyst, Ligand, Base C->D G A This compound D Methyl 4-alkynyl-2-fluorobenzoate A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) cocatalyst, Base C->D G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A This compound D Alkynyl Intermediate A->D B Terminal Alkyne B->D C Pd/Cu Catalyst, Base C->D E Alkynyl Intermediate G Substituted Benzofuran E->G F Base or Metal Catalyst F->G G cluster_0 LFA-1/ICAM-1 Signaling Pathway in Dry Eye Disease TCell T-Cell LFA1 LFA-1 TCell->LFA1 expresses ICAM1 ICAM-1 LFA1->ICAM1 binds to APC Antigen Presenting Cell (Ocular Surface) APC->ICAM1 expresses Inflammation Inflammation (Cytokine Release) ICAM1->Inflammation leads to Lifitegrast Lifitegrast Lifitegrast->LFA1 blocks binding to ICAM-1 G cluster_0 Role of LSD1 in Transcriptional Regulation and Cancer LSD1 LSD1 Enzyme Histones Histone Proteins (H3K4me1/2, H3K9me1/2) LSD1->Histones demethylates GeneExpression Gene Expression (Activation/Repression) Histones->GeneExpression regulates Cancer Cancer Progression GeneExpression->Cancer aberrant regulation leads to LSD1_Inhibitor LSD1 Inhibitor (e.g., derived from Methyl 4-bromo-2-fluorobenzoate) LSD1_Inhibitor->LSD1 inhibits

References

The Versatile Building Block: A Technical Guide to Methyl 4-bromo-2-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Utility and Therapeutic Potential of a Key Fluorinated Intermediate

In the landscape of modern drug discovery, the strategic use of halogenated building blocks is paramount for fine-tuning the pharmacological properties of lead compounds. Among these, Methyl 4-bromo-2-fluorobenzoate has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern—a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties and metabolic stability—positions it as a critical starting material for the synthesis of a diverse range of therapeutic agents. This technical guide explores the significant applications of this compound in medicinal chemistry, with a focus on its role in the development of approved drugs and its potential in crafting novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Core Applications in Drug Synthesis

This compound, and its parent carboxylic acid, serve as pivotal starting materials in the synthesis of several key pharmaceuticals. The presence of both bromine and fluorine substituents enhances its reactivity and utility as a scaffold for complex molecular architectures.[1]

Synthesis of Approved Drugs

Two notable examples of blockbuster drugs whose syntheses rely on the 4-bromo-2-fluorobenzoic acid core are Enzalutamide (B1683756) and Venetoclax (B612062).

Enzalutamide (XTANDI®): An androgen receptor inhibitor used in the treatment of prostate cancer, Enzalutamide's synthesis utilizes 4-bromo-2-fluorobenzoic acid as a key precursor.[2] The synthetic pathway involves the initial conversion of the carboxylic acid to its corresponding acid chloride, followed by amidation and a series of coupling and cyclization reactions to construct the final complex molecule.[3][4]

Venetoclax (VENCLEXTA®): A B-cell lymphoma-2 (Bcl-2) inhibitor for treating certain types of leukemia, Venetoclax's manufacturing process has been significantly improved through a convergent synthesis that employs a derivative of 4-bromo-2-fluorobenzoic acid.[2] A key step in this advanced route is a Buchwald-Hartwig amination, which underscores the utility of the aryl bromide moiety for forging crucial carbon-nitrogen bonds.[5][6]

Building Block for Kinase Inhibitors

The 4-bromo-2-fluorobenzoyl scaffold is also a valuable component in the design of novel kinase inhibitors, a major class of targeted cancer therapies. The bromine atom provides a convenient handle for introducing various moieties that can interact with the kinase active site through well-established palladium-catalyzed cross-coupling reactions.

A notable example is the development of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[7][8] The synthesis of these inhibitors relies on the amidation of the corresponding 4-bromobenzoyl chloride.

Key Chemical Transformations and Experimental Protocols

The synthetic versatility of this compound is primarily exploited through two powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

This reaction is instrumental for creating biaryl structures, which are prevalent in many biologically active molecules. The bromine atom of this compound readily participates in the catalytic cycle with a palladium catalyst and an organoboron reagent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, another critical pharmacophore. The C-Br bond of this compound can be efficiently coupled with a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (1-2 mol%) and a phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube. To the same tube, add a base (1.2-1.5 eq.), this compound (1.0 eq.), and the desired amine (1.1-1.2 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the crude product by column chromatography.[10]

Applications in Specific Therapeutic Areas

Oncology

As demonstrated by its use in the synthesis of Enzalutamide and Venetoclax, the 4-bromo-2-fluorobenzoyl moiety is a validated scaffold in oncology drug discovery.

Enzalutamide and the Androgen Receptor Signaling Pathway: Enzalutamide functions as a potent androgen receptor (AR) signaling inhibitor. It acts at multiple steps in the AR pathway: it competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the association of the AR with DNA.[1][10] This multi-pronged mechanism of action effectively shuts down the signaling that drives the growth of prostate cancer cells.[11]

Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (DNA) Gene_Transcription Gene Transcription (Tumor Growth) ARE->Gene_Transcription Activates Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_Androgen Inhibits Translocation Enzalutamide->ARE Inhibits DNA Binding

Androgen Receptor Signaling Inhibition by Enzalutamide

Venetoclax and the Bcl-2 Apoptosis Pathway: Venetoclax is a selective inhibitor of the anti-apoptotic protein Bcl-2.[12] In many cancers, Bcl-2 is overexpressed, preventing cancer cells from undergoing programmed cell death (apoptosis). Venetoclax binds to Bcl-2, releasing pro-apoptotic proteins that can then initiate the caspase cascade, leading to cancer cell death.[13][14]

Bcl2 Bcl-2 (Anti-apoptotic) Pro_apoptotic Pro-apoptotic Proteins (e.g., BIM) Bcl2->Pro_apoptotic Sequesters Apoptosis Apoptosis (Cell Death) Pro_apoptotic->Apoptosis Initiates Venetoclax Venetoclax Venetoclax->Bcl2 Inhibits

Venetoclax Mechanism of Action on the Bcl-2 Pathway

FGFR1 Kinase Inhibition: In the context of the aforementioned FGFR1 inhibitors, the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, compound C9, demonstrated significant activity against non-small cell lung cancer cell lines with FGFR1 amplification.[8] This compound was shown to inhibit the phosphorylation of FGFR1 and downstream signaling proteins such as PLCγ1 and ERK, leading to cell cycle arrest and apoptosis.[8][15]

Quantitative Data for FGFR1 Inhibitor C9

Cell Line IC₅₀ (µM)
NCI-H520 1.36 ± 0.27
NCI-H1581 1.25 ± 0.23
NCI-H226 2.31 ± 0.41
NCI-H460 2.14 ± 0.36
NCI-H1703 1.85 ± 0.32

Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[8]

FGF FGF FGFR1 FGFR1 FGF->FGFR1 Activates PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Phosphorylates Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation C9 Compound C9 C9->FGFR1 Inhibits

FGFR1 Signaling Pathway and Inhibition by Compound C9
Future Directions: GPCR Modulators

While specific examples of GPCR modulators derived directly from this compound are less prevalent in the literature, the inherent utility of this scaffold in constructing complex, functionalized aromatic systems makes it an attractive starting point for the synthesis of novel GPCR ligands. The ability to perform Suzuki and Buchwald-Hartwig couplings allows for the introduction of diverse substituents that can probe the complex orthosteric and allosteric binding sites of GPCRs. The principles of structure-activity relationship (SAR) studies can be readily applied to libraries of compounds generated from this versatile building block to identify potent and selective GPCR modulators.[16][17]

Conclusion

This compound is a powerhouse intermediate in medicinal chemistry, offering a gateway to a wide array of complex and biologically active molecules. Its proven role in the synthesis of the approved drugs Enzalutamide and Venetoclax solidifies its importance in the pharmaceutical industry. Furthermore, its demonstrated potential in the development of targeted kinase inhibitors and its latent promise for the creation of novel GPCR modulators highlight its continuing relevance for researchers and scientists in drug discovery. The strategic application of modern synthetic methodologies to this versatile building block will undoubtedly continue to fuel the discovery of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.

Methyl 4-bromo-2-fluorobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of both a bromo and a fluoro substituent on the aromatic ring allows for selective and sequential cross-coupling reactions, while the methyl ester provides a handle for further functionalization. This application note provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids, along with representative data and visualizations to guide researchers in their synthetic endeavors.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for the Suzuki coupling of this compound and structurally similar aryl bromides with various arylboronic acids. It is important to note that optimal conditions can vary depending on the specific boronic acid used.

Aryl HalideBoronic Acid PartnerCatalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)9012Est. 85-95
This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (4:1)10012Est. 90-98
This compound3-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (5:1)10018Est. 75-85
4-Bromo-2-fluoro-5-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (5:1)120 (Microwave)281
5-Bromo-4-fluoro-2-methoxyaniline4-Methoxyphenylboronic acidPd(OAc)₂ (3) / PPh₃ (6)K₂CO₃Toluene/Dioxane/H₂O9012-24~85[1]

Note: Estimated yields for this compound are based on typical results for structurally similar substrates, as specific literature data for this exact compound with varied boronic acids is limited. Optimization is recommended for each specific reaction.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids to achieve maximum yield.

Materials:
  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ Ox_Add Ar-Pd(II)L₂-Br Pd(0)L2->Ox_Add Oxidative Addition Transmetalation_Complex Ar-Pd(II)L₂-Ar' Ox_Add->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination ArAr Biaryl Product (Ar-Ar') Transmetalation_Complex->ArAr ArBr This compound (Ar-Br) ArBr->Ox_Add ArBOH Arylboronic Acid (Ar'-B(OH)₂) ArBOH->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a Schlenk Flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar or N₂ (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture (e.g., 80-120 °C) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up: Dilute, wash with water and brine monitor->workup Reaction Complete purify Purification: Dry, concentrate, and perform column chromatography workup->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-bromo-2-fluorobenzoate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials due to its typically mild reaction conditions and broad functional group tolerance. Methyl 4-bromo-2-fluorobenzoate is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling provides access to a diverse range of substituted alkynylbenzoates, which are precursors to a variety of bioactive molecules and complex organic scaffolds. These application notes provide detailed protocols and compiled data for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the toxicity of copper and the formation of alkyne homocoupling byproducts.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes, based on generalized literature procedures for similar aryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Table 1: Representative Yields for the Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneProductTypical Catalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneMethyl 2-fluoro-4-(phenylethynyl)benzoatePd(PPh₃)₂Cl₂ / CuITHF/Et₃NEt₃N60-804-1275-90
21-HexyneMethyl 2-fluoro-4-(hex-1-yn-1-yl)benzoatePd(PPh₃)₂Cl₂ / CuIToluenei-Pr₂NH806-1670-85
3Propargyl alcoholMethyl 2-fluoro-4-(3-hydroxyprop-1-yn-1-yl)benzoatePd(PPh₃)₂Cl₂ / CuIDMFEt₃N50-704-1265-80
4TrimethylsilylacetyleneMethyl 2-fluoro-4-((trimethylsilyl)ethynyl)benzoatePd(OAc)₂ / XPhosTHFLiHMDS1101580-95
53-EthynylpyridineMethyl 2-fluoro-4-(pyridin-3-ylethynyl)benzoatePd(PPh₃)₄ / CuIDMFEt₃N80-1008-2460-75

Yields are estimations based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from a general method for the copper-free Sonogashira coupling of aryl halides and is particularly useful when copper contamination is a concern.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (3 mol%)

  • Lithium hexamethyldisilazide (LiHMDS) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound and Pd₂(dba)₃.

  • Add anhydrous THF, followed by the terminal alkyne.

  • Add LiHMDS to the reaction mixture.

  • Stir the reaction mixture at 110 °C for 15 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Catalyst & Co-catalyst solvent Add Anhydrous Solvent reagents->solvent base_alkyne Add Base & Terminal Alkyne solvent->base_alkyne stir Stir at Elevated Temperature base_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction & Extract monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Final Product

Caption: Experimental workflow for Sonogashira coupling.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd_complex Ar-Pd(II)(X)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)(C≡CR)L₂ transmetalation->diaryl_pd reductive_elim Reductive Elimination diaryl_pd->reductive_elim reductive_elim->pd0 Regenerated Catalyst product Ar-C≡CR reductive_elim->product cu_x CuX alkyne_complex π-Alkyne Complex Formation cu_x->alkyne_complex deprotonation Deprotonation (Base) alkyne_complex->deprotonation cu_acetylide Cu-C≡CR deprotonation->cu_acetylide cu_acetylide->transmetalation Transfers Alkyne Group

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of Methyl 4-bromo-2-fluorobenzoate, an electron-deficient aryl halide of significant interest as a synthetic building block. The presence of both a fluorine atom and a methyl ester group on the aromatic ring influences the reactivity of the C-Br bond and requires careful optimization of reaction conditions to achieve high yields.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine (B1218219) ligand, and a base. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][3]

The choice of ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and stabilizes the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[2]

Key Reaction Components

The successful amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pre-formed palladium-ligand complexes, known as precatalysts, can also be used for improved reliability.

  • Phosphine Ligand: The ligand is arguably the most critical component. For electron-deficient aryl bromides like this compound, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[4][5] The choice of ligand can significantly impact reaction efficiency and substrate scope.

  • Base: A base is required to deprotonate the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be employed, often requiring higher reaction temperatures.[6][7]

  • Solvent: The solvent must be anhydrous and is chosen to ensure the solubility of all reaction components. Toluene, 1,4-dioxane, and THF are frequently used solvents for Buchwald-Hartwig aminations.[4][5]

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of aryl bromides with various amine types. While specific data for this compound is limited in the literature, these conditions for structurally similar electron-deficient aryl bromides provide a strong starting point for optimization.

Table 1: Amination with Primary Aliphatic Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10018>95
2CyclopropylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1102485-95
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.5)THF801290-98

Table 2: Amination with Secondary Aliphatic Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.5)1,4-Dioxane10024>95
2DiethylaminePd(OAc)₂ (2)cataCXium A (4)K₃PO₄ (2.0)Toluene1101880-90
3PiperidinePd₂(dba)₃ (1)SPhos (2)NaOtBu (1.2)Toluene9016>95

Table 3: Amination with Anilines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10018>95
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1102490-98
33,5-DimethylanilinePd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (1.5)Toluene1002085-95

Table 4: Amination with Heterocyclic Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IndolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane1102480-90
2PyrrolePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Toluene1001875-85
3CarbazolePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10016>95

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol provides a general method and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base, this compound, and the amine.

  • Addition of Solvent: Add the anhydrous solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-substituted-2-fluoro-4-aminobenzoate derivative.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Tube) glassware->setup solvent Prepare Anhydrous, Degassed Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete quench Cool and Quench monitoring->quench Complete extraction Dilute and Filter quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Synthesis of Biaryl Compounds from Methyl 4-bromo-2-fluorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing Methyl 4-bromo-2-fluorobenzoate as a key building block. This versatile starting material is frequently employed in modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. The protocols outlined herein focus on widely-used palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions.

Introduction

This compound is a valuable reagent in organic synthesis due to its distinct electronic properties and multiple reactive sites. The presence of an electron-withdrawing ester group and a fluorine atom can influence the reactivity of the C-Br bond, often requiring carefully optimized reaction conditions for successful cross-coupling. This document serves as a practical guide for researchers, offering detailed methodologies and comparative data for the synthesis of a range of biaryl derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-phenylbenzoate

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101285-95
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O1001680-90
34-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF901282-92
43-Thienylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1001875-85
52-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851688-96

Note: Yields are based on reported data for structurally similar aryl bromides and may require optimization for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.

General Reaction Scheme

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-(morpholino)benzoate

Materials:

  • This compound

  • Morpholine (B109124)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%) to an oven-dried Schlenk tube.

  • To the same tube, add cesium carbonate (1.5 mmol, 1.5 eq.), this compound (1.0 mmol, 1.0 eq.), and morpholine (1.2 mmol, 1.2 eq.).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination of this compound with Various Amines
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001875-88
2MorpholinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1001685-95
3n-HexylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH901280-90
4IndolePd₂(dba)₃ / XPhosK₂CO₃Toluene1102470-80
5BenzylaminePd(OAc)₂ / DavePhosNaOtBu1,4-Dioxane951482-92

Note: Yields are based on reported data for structurally similar aryl bromides and may require optimization for this compound.

Stille Coupling

The Stille coupling reaction facilitates the formation of C-C bonds by reacting an organohalide with an organotin compound, catalyzed by palladium.

General Reaction Scheme

Caption: General scheme of the Stille coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-vinylbenzoate

Materials:

  • This compound

  • Tributyl(vinyl)tin (B143874)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask and purge with an inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add tributyl(vinyl)tin (1.1 mmol, 1.1 eq.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Stille Coupling of this compound with Various Organostannanes
EntryOrganostannaneCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄-Toluene1101680-90
2Tributyl(vinyl)tinPdCl₂(PPh₃)₂-THF701285-95
3Tributyl(2-thienyl)tinPd₂(dba)₃ / P(fur)₃-DMF901878-88
4Trimethyl(phenylethynyl)tinPd(PPh₃)₄CuIToluene801088-97
5Tributyl(allyl)tinPdCl₂(MeCN)₂-NMP801275-85

Note: Yields are based on reported data for structurally similar aryl bromides and may require optimization for this compound.

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) inert_setup Setup under Inert Atmosphere prep_reagents->inert_setup prep_glass Flame-dry Glassware prep_glass->inert_setup prep_solvent Degas Solvents prep_solvent->inert_setup add_solids Add Solid Reagents inert_setup->add_solids add_liquids Add Solvents & Liquid Reagents add_solids->add_liquids heating Heat & Stir add_liquids->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification final_product Final Biaryl Product purification->final_product Characterization (NMR, MS)

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_inputs cluster_output Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)-X(Ln) Pd0->PdII_halide Oxidative Addition PdII_aryl Ar-Pd(II)-Ar'(Ln) PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_inputs cluster_output Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)-X(Ln) Pd0->PdII_halide Oxidative Addition PdII_amido Ar-Pd(II)-NR₂(Ln) PdII_halide->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination product Ar-NR₂ aryl_halide Ar-X amine R₂NH + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application of Methyl 4-bromo-2-fluorobenzoate in the Synthesis of Potent Anti-Chagas Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America. The current treatment options, benznidazole (B1666585) and nifurtimox, are limited by their efficacy, particularly in the chronic stage of the disease, and are associated with significant side effects. This necessitates the development of novel, safer, and more effective therapeutic agents. A promising strategy in the pursuit of new anti-Chagas drugs is the targeting of the parasite's specific metabolic pathways, such as sterol biosynthesis. One of the key enzymes in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the parasite's viability.

Methyl 4-bromo-2-fluorobenzoate has emerged as a critical starting material in the synthesis of a novel class of potent and selective 4-aminopyridyl-based inhibitors of T. cruzi CYP51 (TcCYP51). The presence of the bromo and fluoro substituents on the phenyl ring provides strategic points for chemical modification and has been shown to be important for the biological activity of the resulting compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these promising anti-Chagas drug candidates.

Signaling Pathway of Target Inhibition

The synthesized aminopyridyl-based compounds act by inhibiting the enzymatic activity of Trypanosoma cruzi CYP51. This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in the parasite. By blocking this pathway, the inhibitors disrupt the integrity of the parasite's cell membrane, leading to its death.

G cluster_parasite Trypanosoma cruzi cluster_inhibitor Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Target Enzyme) Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Essential Component Inhibitor Aminopyridyl-based Inhibitor Inhibitor->Inhibition

Caption: Mechanism of CYP51 Inhibition in T. cruzi.

Experimental Protocols

The synthesis of 4-aminopyridyl-based CYP51 inhibitors from this compound generally involves a multi-step process. A key step is the Suzuki coupling reaction to introduce a biaryl or N-arylpiperazine moiety, followed by amide coupling with an appropriate aminopyridine fragment.

General Synthesis Workflow

G Start Start MBFB This compound Start->MBFB Suzuki Suzuki Coupling (with Aryl Boronic Acid) MBFB->Suzuki Hydrolysis Ester Hydrolysis Suzuki->Hydrolysis Amide Amide Coupling (with Aminopyridine fragment) Hydrolysis->Amide Final Final Compound (CYP51 Inhibitor) Amide->Final End End Final->End

Caption: General Synthetic Workflow.

Protocol 1: Suzuki Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an aryl boronic acid.

Materials:

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).

  • Add K₃PO₄ (3.0 eq), toluene (0.2 M), and water (10% v/v of toluene).

  • Seal the vial and heat the reaction mixture at 100 °C for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired biaryl ester.

Protocol 2: Amide Coupling to Synthesize the Final Inhibitor

This protocol details the amide coupling of the hydrolyzed biaryl carboxylic acid with the aminopyridine fragment.

Materials:

  • Biaryl carboxylic acid (from Protocol 1 followed by ester hydrolysis)

  • (S)-2-amino-N-(pyridin-4-yl)propanamide or a similar aminopyridine derivative

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (B109758)

  • Methanol (B129727)

Procedure:

  • Dissolve the biaryl carboxylic acid (1.0 eq) and the aminopyridine derivative (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the BOP reagent (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final 4-aminopyridyl-based CYP51 inhibitor.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using this compound as a starting material. The data is compiled from published research on 4-aminopyridyl-based inhibitors of T. cruzi CYP51.[1][2][3][4]

Table 1: In Vitro Activity against Trypanosoma cruzi

Compound IDTcCYP51 KD (nM)T. cruzi Amastigote EC50 (nM)
LP10 ≤ 42650
14t -18
27i -14
27r -18
27q -57
27t -39

Table 2: Microsomal Stability and Human CYP Inhibition

Compound IDHuman Liver Microsome Stability (% remaining at 1 hr)Rat Liver Microsome Stability (% remaining at 1 hr)Mouse Liver Microsome Stability (% remaining at 1 hr)Human CYP Inhibition (IC50, µM)a
LP10 335>10 (for 1A2, 2D6, 3A4)
14t 959896>10 (for 1A2, 2D6, 3A4)
27i 989997>10 (for 1A2, 2D6, 3A4)
27r 969999>10 (for 1A2, 2D6, 3A4)
27q 99100100>10 (for 1A2, 2D6, 3A4)
27t 979998>10 (for 1A2, 2D6, 3A4)

a Data represents inhibition of major human cytochrome P450 isoforms (1A2, 2D6, and 3A4), indicating the selectivity of the compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel and potent 4-aminopyridyl-based inhibitors of Trypanosoma cruzi CYP51. The synthetic routes, primarily involving Suzuki and amide coupling reactions, are well-established and allow for the generation of a diverse range of analogs. The resulting compounds have demonstrated excellent in vitro activity against the parasite, coupled with high metabolic stability and selectivity against human CYP enzymes, making them promising candidates for further development as anti-Chagas therapeutic agents. The detailed protocols and compiled data presented here serve as a valuable resource for researchers in the field of drug discovery for Chagas disease.

References

Application Notes and Protocols: Methyl 4-bromo-2-fluorobenzoate as an Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-fluorobenzoate is a versatile chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene (B151609) ring, offers multiple reactive sites for the construction of diverse molecular architectures. This document provides detailed application notes on the utility of this compound and its derivatives as key building blocks in the synthesis of modern agrochemicals, with a focus on the fungicide class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). While direct synthesis pathways from this compound to a commercially named agrochemical are not extensively documented in publicly available literature, its structural motifs are present in several patented agrochemical compounds. This document will use the fungicide Pyraziflumid as a representative example to illustrate the synthesis and mode of action of agrochemicals derived from structurally related intermediates.

Agrochemical Application: Succinate Dehydrogenase Inhibitors (SDHIs)

SDHI fungicides are a crucial class of agrochemicals that play a significant role in modern crop protection. They act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi, thereby disrupting cellular respiration and leading to fungal cell death.[1][2]

Case Study: Pyraziflumid

Pyraziflumid is a novel SDHI fungicide that exhibits broad-spectrum activity against a variety of plant pathogenic fungi.[1][3][4] Its chemical structure contains a fluorinated biphenyl (B1667301) moiety, which highlights the importance of fluorinated aromatic building blocks in the design of modern agrochemicals.

Table 1: Physicochemical Properties of Pyraziflumid

PropertyValueReference
IUPAC NameN-(3',4'-difluoro-1,1'-biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide[5]
CAS Number942515-63-1[5]
Molecular FormulaC18H10F5N3O[5]
Molecular Weight379.29 g/mol [5]
Water Solubility2.32 mg/L (20°C)[3]
Partition Coefficient (logP)3.51 (25°C)[3]

Table 2: Antifungal Activity of Pyraziflumid

Fungal SpeciesDiseaseEC50 (µg/mL)Reference
Sclerotinia sclerotiorumWhite mold0.0561 (±0.0263)[6][7]
Botrytis cinereaGray mold<0.1[8]
Corynespora cassiicolaTarget spot<0.1[8]
Rhizoctonia solaniSheath blight<0.1[8]

Biological Mode of Action: Inhibition of Succinate Dehydrogenase

Pyraziflumid, like other SDHI fungicides, targets the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, a critical step in the citric acid cycle and the electron transport chain. The disruption of this process leads to a depletion of cellular ATP, ultimately causing fungal cell death.

Succinate_Dehydrogenase_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (Succinate Dehydrogenase) SDHA SDHA SDHB SDHB (Fe-S clusters) SDHC SDHC Ubiquinone Ubiquinone (Q) SDHB->Ubiquinone e- transfer SDHD SDHD Pyraziflumid Pyraziflumid (SDHI Fungicide) Pyraziflumid->SDHC Binds to Qp site Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ETC To Complex III (Electron Transport Chain) Ubiquinol->ETC Succinate Succinate Succinate->SDHA Enters Complex II Fumarate Fumarate Succinate->Fumarate Oxidation

Caption: Inhibition of Succinate Dehydrogenase by Pyraziflumid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 4-bromo-2-fluorobenzoic acid.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methanol (B129727) (MeOH)

  • Thionyl chloride (SOCl₂) or (Trimethylsilyl)diazomethane

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Tetrahydrofuran (THF) (for diazomethane (B1218177) method)

  • Hexanes (for diazomethane method)

  • Hydrochloric acid (HCl), 1 M (for diazomethane method)

Procedure (Thionyl Chloride Method): [1]

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL) at 0 °C, slowly add thionyl chloride (23.09 mL, 136.9 mmol).

  • Maintain the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 12 hours.

  • Upon reaction completion, remove the methanol by evaporation under reduced pressure.

  • Dilute the residue with ethyl acetate (250 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine (150 mL), and deionized water (150 mL).

  • Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Quantitative Data (Thionyl Chloride Method):

ParameterValueReference
Yield93%[1]
Purity (LC-MS)99%[1]
AppearanceOff-white solid[1]

Procedure ((Trimethylsilyl)diazomethane Method): [1]

  • To a solution of 4-bromo-2-fluorobenzoic acid (2.0 g, 9.1 mmol) in THF (24 mL) and methanol (6 mL) at 0 °C, add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (5.46 mL, 10.9 mmol).

  • Allow the yellow solution to gradually warm to room temperature over 1 hour.

  • Remove the volatile materials under reduced pressure.

  • Treat the residue with aqueous hydrochloric acid (1 M).

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the organic extract over magnesium sulfate, filter, and concentrate to provide crude this compound.

Quantitative Data ((Trimethylsilyl)diazomethane Method):

ParameterValueReference
YieldQuantitative[1]
PurityUsed in the subsequent step without further purification[1]
Protocol 2: General Amidation Reaction for Agrochemical Synthesis

This protocol describes a general method for the coupling of a carboxylic acid ester with an amine, a key step in the synthesis of many carboxamide-based agrochemicals. This is a representative procedure inspired by the synthesis of Pyraziflumid.[9]

Materials:

  • This compound (or a related carboxylic acid ester)

  • A substituted aniline (B41778) (e.g., 2-amino-3',4'-difluorobiphenyl for a Pyraziflumid analog)

  • Sodium methoxide (B1231860) (NaOMe) in methanol

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a mixture of the substituted aniline (1.0 eq) and N,N-dimethylacetamide, add a solution of sodium methoxide in methanol (3.0 eq).

  • To this mixture, add this compound (1.25 eq).

  • Stir the reaction mixture at room temperature for 9 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by chromatography to obtain the desired N-aryl benzamide.

Table 3: Representative Reaction Parameters for Amidation

ParameterCondition
SolventN,N-Dimethylacetamide (DMAc)
BaseSodium methoxide (NaOMe)
TemperatureRoom Temperature
Reaction Time9 hours

Synthesis and Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis of agrochemical intermediates and the logical relationship of the synthetic steps.

Synthesis_Workflow Start Starting Materials (e.g., 4-bromo-2-fluorobenzoic acid) Intermediate1 This compound (Esterification) Start->Intermediate1 Protocol 1 Purification1 Purification (e.g., Crystallization, Chromatography) Intermediate1->Purification1 Reagent Coupling Partner (e.g., Substituted Aniline) Intermediate2 N-Aryl Benzamide Intermediate (Amidation/Coupling Reaction) Reagent->Intermediate2 Protocol 2 FinalProduct Final Agrochemical Product (e.g., SDHI Fungicide) Intermediate2->FinalProduct Further Synthetic Steps Purification2 Purification & Formulation FinalProduct->Purification2 Purification1->Intermediate2

Caption: General synthesis workflow for agrochemicals.

Conclusion

This compound and its structural analogs are valuable intermediates in the discovery and development of new agrochemicals. The presence of both fluorine and bromine substituents provides a handle for various synthetic transformations, enabling the construction of complex and highly active molecules. The case study of the SDHI fungicide Pyraziflumid demonstrates the importance of such fluorinated building blocks in modern agrochemical research. The provided protocols offer a starting point for the synthesis and derivatization of these key intermediates, facilitating the exploration of novel and effective crop protection agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-fluorobenzoate is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its distinct electronic properties, stemming from the presence of both a bromine and a fluorine atom on the benzene (B151609) ring, allow for selective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry and materials science for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1]

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the rigorous exclusion of oxygen and moisture. It is imperative to employ anhydrous solvents and to thoroughly degas all reaction mixtures. The selection of the palladium precursor, ligand, base, and solvent system is critical and often necessitates optimization for specific substrate combinations. The protocols provided herein serve as general guidelines and may require adjustments to achieve optimal results.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a diverse range of biaryl compounds.[2]

Representative Reaction Data
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane (B91453)/H₂O11012>95
4-Vinylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O90485-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene10018~90
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME801280-90
Experimental Protocol: Synthesis of Methyl 2-fluoro-4-phenylbenzoate

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired product.[2]

Heck Coupling: Synthesis of Stilbene (B7821643) Derivatives

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, and is a powerful tool for the synthesis of stilbene and cinnamate (B1238496) derivatives.[1][3]

Representative Reaction Data
AlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Styrene (B11656)Pd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMF13048~89
Methyl acrylatePd(OAc)₂ (2)PPh₃ (8)Et₃NDMF8518>90
n-Butyl acrylatePd(OAc)₂ (0.1)PPh₃ (0.2)NaOAcNMP1404~95
EthylenePd(OAc)₂ (1)-NaOAcNMP/H₂O12024~70
Experimental Protocol: Synthesis of Methyl (E)-2-fluoro-4-styrylbenzoate

This protocol outlines a general procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve this compound and styrene in DMF.

  • Add Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ to the solution.

  • Seal the tube and degas the mixture by three cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to 130 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to a wide variety of substituted alkynes.[4]

Representative Reaction Data
AlkynePalladium Catalyst (mol%)Copper Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene (B144264)Pd(PPh₃)₄ (5)CuI (15)DIPADMF452.585-95
2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (1)CuI (2)Et₃NTHF256~90
1-OctynePd(OAc)₂ (2)CuI (4)Cs₂CO₃Dioxane801280-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene605~85
Experimental Protocol: Synthesis of Methyl 2-fluoro-4-(phenylethynyl)benzoate

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.15 mmol, 15 mol%)

  • Diisopropylamine (DIPA, 4.0 mmol, 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF, followed by DIPA and phenylacetylene via syringe.[4]

  • Stir the reaction mixture at 45 °C.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[5]

Representative Reaction Data
AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002490-95
MorpholinePd(OAc)₂ (1)RuPhos (2)K₂CO₃Dioxane1101885-95
Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu1,4-Dioxane10024~90
Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu1,4-Dioxane1002461-92
Experimental Protocol: Synthesis of Methyl 4-(phenylamino)-2-fluorobenzoate

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, deoxygenated toluene

  • Schlenk tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and aniline.

  • Add anhydrous, deoxygenated toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[5]

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[5]

Stille Coupling: Synthesis of C-C Coupled Products

The Stille reaction involves the coupling of an organotin compound with an organic halide, offering a mild and functional group tolerant method for C-C bond formation.[6][7]

Representative Reaction Data
OrganostannanePalladium Catalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene1101670-85
Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (2)-THF651280-90
(E)-1,2-Bis(tributylstannyl)ethenePd₂(dba)₃ (2.5)AsPh₃ (10)NMP2524~75
2-(Tributylstannyl)furanPd(PPh₃)₄ (5)CuI (10)DMF806~80
Experimental Protocol: Synthesis of Methyl 2-fluoro-4-phenylbenzoate

This protocol outlines a general procedure for the Stille coupling of this compound with tributyl(phenyl)tin.

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)tin (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene, followed by tributyl(phenyl)tin via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Product Product Reductive\nElimination->Product Ar-R Ar-X This compound R-M Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine, Stannane)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Quench, Extract) monitor->workup Complete purify Purification (Chromatography) workup->purify product Characterized Product purify->product end End product->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Derivatization of Methyl 4-bromo-2-fluorobenzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-fluorobenzoate is a versatile, halogenated aromatic ester that serves as a critical building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene (B151609) ring, provides multiple reactive sites for functionalization. This allows for the strategic introduction of diverse chemical moieties, making it an invaluable intermediate in the construction of novel molecular scaffolds for drug discovery.[2][3]

This document provides detailed application notes and experimental protocols for the derivatization of this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[3] Furthermore, we will explore the application of these derivatives in the synthesis of targeted therapies, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[4]

Key Derivatization Reactions

The bromine atom at the 4-position of this compound is the primary site for cross-coupling reactions, offering a gateway to a wide array of structural modifications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5][6] This reaction is instrumental in synthesizing biaryl and vinyl-aryl structures, which are common motifs in pharmacologically active compounds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is highly valuable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as integral parts of the final drug molecule, contributing to its structural rigidity and electronic properties.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[8][9] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in a vast number of pharmaceuticals.[9]

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for the derivatization of this compound and analogous aryl bromides. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[10]
24-BromobenzonitrilePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90892[10]
34-BromotoluenePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Toluene801698[11]
4Methyl 4-bromobenzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001891[12]

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT292[13]
2Methyl 4-bromobenzoatePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT285[13]
34-BromoanisolePhenylacetylenePd(OAc)₂ (2)-CsOHMeCN/H₂ORT1287[12]
44-IodotoluenePhenylacetylenePd on alumina (B75360) (5)Cu₂O on alumina (0.3)-THF/DMA7572<2[14]

Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromothiazolePiperidineP1 (0.75)-NaOTMSTHF50395 (NMR)[15]
24-Bromo-1-phenyl-1H-pyrazoleMorpholineP1 (8)-NaOTMSTHF90385[15]
34-BromoanisoleBenzylaminePd(OAc)₂ (1)BINAP (2)Cs₂CO₃Toluene904861[10]
44-BromobenzonitrileBenzamideXantPhos (2)-DBUDMF120283[16]

Experimental Protocols

The following are generalized protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling (Copper-Free)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound and the palladium precatalyst.

  • Add anhydrous DMSO, followed by the terminal alkyne and TMP via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XantPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XantPhos, and Cs₂CO₃ to a Schlenk tube.

  • Add a solution of this compound and the amine in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of PARP Inhibitors

Derivatives of this compound are key intermediates in the synthesis of PARP inhibitors, such as Niraparib.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, like those with BRCA1/2 mutations.[1][7] Niraparib functions by inhibiting the enzymatic activity of PARP1 and PARP2 and by trapping PARP-DNA complexes, leading to DNA damage and cell death in cancer cells.[4][17]

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to Auto_PARylation Auto-PARylation PARP1->Auto_PARylation catalyzes NAD NAD+ NAD->Auto_PARylation substrate PAR Poly(ADP-ribose) (PAR) Polymer Recruitment Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) Auto_PARylation->Recruitment Repair SSB Repair Recruitment->Repair Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP1 inhibits

Caption: PARP-1 signaling in response to DNA single-strand breaks and inhibition by Niraparib.

Plausible Synthetic Workflow for a Niraparib Precursor

A key step in the synthesis of Niraparib involves a Suzuki coupling to form a biaryl linkage. While specific patents may vary, a plausible route could involve the coupling of a derivative of this compound with a suitable boronic acid partner.

Niraparib_Synthesis_Workflow start This compound step1 Suzuki Coupling (e.g., with piperidinylphenylboronic acid derivative) start->step1 intermediate1 Biaryl Intermediate (Ester) step1->intermediate1 step2 Amidation intermediate1->step2 intermediate2 Biaryl Amide step2->intermediate2 step3 Further Transformations (e.g., Indazole formation, Deprotection) intermediate2->step3 end Niraparib Core Structure step3->end

Caption: A generalized workflow for the synthesis of a Niraparib precursor.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex molecules in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this document provide efficient and modular routes to a wide range of derivatives. The successful application of these methods in the synthesis of potent therapeutics like PARP inhibitors underscores the importance of this chemical building block. The provided protocols serve as a robust starting point for researchers to explore the vast chemical space accessible from this compound, facilitating the development of the next generation of innovative medicines.

References

Experimental procedure for the esterification of 4-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ethyl 4-bromo-2-fluorobenzoate via Fischer esterification of 4-bromo-2-fluorobenzoic acid. This procedure is a common transformation in organic synthesis and is particularly relevant for the preparation of intermediates in drug discovery and development.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] The reaction proceeds by nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl group of the carboxylic acid. The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[3] This application note details the esterification of 4-bromo-2-fluorobenzoic acid with ethanol (B145695), a key step in the synthesis of various pharmaceutical and agrochemical compounds.

Materials and Reagents

ReagentMolar Mass ( g/mol )CAS NumberPurityNotes
4-Bromo-2-fluorobenzoic acid219.01112704-79-7≥97%Starting material.[4]
Ethanol, Anhydrous46.0764-17-5≥99.5%Reagent and solvent.
Sulfuric Acid, Concentrated98.087664-93-995-98%Catalyst.[5][6][7][8][9]
Ethyl Acetate (B1210297)88.11141-78-6ACS GradeFor extraction.
Saturated Sodium Bicarbonate Solution84.01 (NaHCO₃)144-55-8-For neutralization.
Anhydrous Magnesium Sulfate120.377487-88-9-Drying agent.
Ethyl 4-bromo-2-fluorobenzoate247.06474709-71-2-Product.[10]

Experimental Protocol

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (e.g., 2.19 g, 10.0 mmol).

  • Add anhydrous ethanol (e.g., 20 mL, excess) to the flask.

  • Stir the mixture at room temperature until the acid is fully dissolved.

  • In a fume hood, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture while stirring. An exothermic reaction will occur.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.

Reaction and Work-up:

  • Maintain the reflux for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Carefully transfer the ethyl acetate solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst. (Caution: CO₂ evolution).[11][12]

    • Water (1 x 30 mL).

    • Brine (saturated NaCl solution) (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-bromo-2-fluorobenzoate.

Purification:

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary to achieve higher purity.

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation A 1. Dissolve 4-bromo-2-fluorobenzoic acid in anhydrous ethanol B 2. Add concentrated sulfuric acid (catalyst) A->B C 3. Reflux the reaction mixture for 4-12 hours B->C D 4. Remove excess ethanol via rotary evaporation C->D E 5. Dissolve residue in ethyl acetate D->E F 6. Wash with saturated NaHCO3 solution E->F G 7. Wash with water and brine F->G H 8. Dry organic layer over anhydrous MgSO4 G->H I 9. Filter and concentrate under reduced pressure H->I J 10. Purify by vacuum distillation or column chromatography (optional) I->J K Ethyl 4-bromo-2-fluorobenzoate (Product) J->K

Caption: Workflow for the esterification of 4-bromo-2-fluorobenzoic acid.

Safety Precautions

  • 4-Bromo-2-fluorobenzoic acid: Causes skin, eye, and respiratory tract irritation.[4][13] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Ethanol: Highly flammable liquid and vapor.[14][15][16][17][18] Keep away from heat, sparks, and open flames. Causes serious eye irritation.[14][17]

  • Sulfuric Acid: Causes severe skin burns and eye damage.[5][6][7][8][9] Reacts violently with water.[5] Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and eye protection.

  • Ethyl 4-bromo-2-fluorobenzoate: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][4][5][6][7][8][9][10][13][14][15][16][17][18][19] The reaction and work-up should be performed in a well-ventilated fume hood.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.0110.02.19-
EthanolC₂H₆O46.07Excess-20
Sulfuric AcidH₂SO₄98.08Catalytic-0.5
Ethyl 4-bromo-2-fluorobenzoateC₉H₈BrFO₂247.06Theoretical Max: 10.0Theoretical Max: 2.47-

Expected Yield: Based on similar Fischer esterification procedures, typical yields range from 80% to 95%.[12] The final product should be a liquid at room temperature.[10]

Characterization

The identity and purity of the synthesized ethyl 4-bromo-2-fluorobenzoate can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity.

References

Application Notes and Protocols for Monitoring Reactions with Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring chemical reactions involving Methyl 4-bromo-2-fluorobenzoate, a key building block in the synthesis of pharmaceuticals and advanced materials.[1] The analytical techniques described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offer robust methods for real-time reaction tracking, kinetic analysis, and purity assessment.

Introduction to Reaction Monitoring

Effective reaction monitoring is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the formation of the desired product with minimal impurities. This compound is frequently utilized in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds. Monitoring these reactions allows for the precise determination of reaction endpoints, quantification of starting material consumption, product formation, and the detection of any side products.

This document outlines protocols for three common analytical techniques, using the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Logical Workflow for Selecting an Analytical Technique

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. The following diagram illustrates a decision-making workflow for selecting the most appropriate method.

Analytical_Technique_Selection Decision Workflow for Analytical Technique Selection start Reaction Monitoring Goal quant Quantitative Analysis? start->quant struct Structural Information Needed? quant->struct Yes hplc HPLC quant->hplc No volatile Volatile & Thermally Stable? struct->volatile No in_situ In-situ Monitoring? struct->in_situ Yes volatile->hplc No gcms GC-MS volatile->gcms Yes nmr NMR in_situ->nmr No (Offline) benchtop_nmr Benchtop NMR in_situ->benchtop_nmr Yes

Caption: Decision workflow for selecting an appropriate analytical technique.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the progress of organic reactions. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For reactions involving this compound, reversed-phase HPLC is typically employed.

Application Note: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction

This method is suitable for quantifying the consumption of this compound and the formation of the corresponding biaryl product. By taking aliquots from the reaction mixture at various time points, a kinetic profile of the reaction can be constructed.

Data Presentation: HPLC Parameters and Expected Retention Times

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Expected Retention Time (this compound) ~8.5 min
Expected Retention Time (Methyl 2-fluoro-4-phenylbenzoate) ~9.8 min
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of diluent (e.g., 1 mL of acetonitrile/water 50:50).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

    • Set the column temperature and detector wavelength as specified in the table above.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram for at least 20 minutes to ensure elution of all components.

    • Identify the peaks corresponding to the starting material and product based on their retention times (previously determined by injecting standards of each).

    • Integrate the peak areas of the starting material and product to determine their relative concentrations. The percentage conversion can be calculated using the following formula: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives.

Application Note: GC-MS for Reaction Monitoring and Impurity Profiling

This method can be used to monitor reaction progress and to identify potential side products or impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the analytes.

Data Presentation: GC-MS Parameters and Expected Data

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Oven Program 50 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Expected Retention Time (this compound) ~12.2 min
Expected m/z Fragments (this compound) 232/234 (M+), 201/203 ([M-OCH₃]⁺), 173/175 ([M-CO₂CH₃]⁺), 122 ([M-Br-CO]⁺)
Expected Retention Time (Methyl 2-fluoro-4-phenylbenzoate) ~14.5 min
Expected m/z Fragments (Methyl 2-fluoro-4-phenylbenzoate) 230 (M+), 199 ([M-OCH₃]⁺), 171 ([M-CO₂CH₃]⁺)
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • Instrument Setup:

    • Set up the GC-MS instrument with the parameters listed in the table above.

    • Perform a blank injection with the solvent to ensure no contaminants are present.

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the starting material and product peaks by their retention times and mass spectra.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak over time to track reaction progress.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis. For reactions involving this compound, both ¹H and ¹⁹F NMR are highly informative. Quantitative NMR (qNMR) can be employed for accurate determination of reaction conversion and yield.[2][3][4]

Application Note: In-situ and Ex-situ NMR Monitoring

¹⁹F NMR is particularly advantageous for monitoring reactions of fluorinated compounds due to its high sensitivity and the large chemical shift dispersion, which often results in a simplified spectrum with less peak overlap.[5] This allows for straightforward monitoring of the consumption of the starting material and the formation of the fluorinated product.[5]

Data Presentation: NMR Parameters and Expected Chemical Shifts

ParameterValue
Spectrometer 400 MHz
Solvent CDCl₃
Internal Standard (for qNMR) 1,3,5-Trimethoxybenzene
¹H NMR Chemical Shift (this compound) δ ~7.8 (m, 1H), ~7.4 (m, 2H), ~3.9 (s, 3H)
¹⁹F NMR Chemical Shift (this compound) δ ~ -110 ppm
¹H NMR Chemical Shift (Methyl 2-fluoro-4-phenylbenzoate) δ ~8.0-7.3 (m, 8H), ~3.9 (s, 3H)
¹⁹F NMR Chemical Shift (Methyl 2-fluoro-4-phenylbenzoate) δ ~ -112 ppm
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) Analysis
  • Sample Preparation (Ex-situ):

    • Accurately weigh a specific amount of an internal standard (e.g., 5.0 mg of 1,3,5-trimethoxybenzene) into an NMR tube.

    • At a given reaction time point, withdraw a precise aliquot of the reaction mixture (e.g., 50 µL) and add it to the NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal for the fluorine atom in this compound and the signal for the fluorine atom in the product.

    • Calculate the reaction conversion based on the relative integrals of the starting material and product signals.

qNMR_Workflow Workflow for Quantitative NMR (qNMR) Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh internal standard into NMR tube prep2 Add reaction aliquot prep1->prep2 prep3 Add deuterated solvent prep2->prep3 acq1 Acquire 19F NMR spectrum prep3->acq1 acq2 Ensure sufficient relaxation delay (D1) acq1->acq2 proc1 Phase and baseline correction acq2->proc1 proc2 Integrate signals of interest proc1->proc2 proc3 Calculate conversion/concentration proc2->proc3

References

Application Notes and Protocols for the Large-scale Synthesis of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-fluorobenzoate is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in the development of novel bioactive molecules.[1][2][3] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical considerations for safety, yield, and scalability.

Synthetic Strategies Overview

The primary and most direct route to this compound is the esterification of 4-bromo-2-fluorobenzoic acid. Several methods can be employed for this transformation, each with distinct advantages and disadvantages, particularly concerning large-scale production. The choice of method will often depend on factors such as available equipment, cost of reagents, safety regulations, and desired purity of the final product. The main synthetic approaches are:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between the carboxylic acid and methanol (B129727). This method is generally cost-effective and well-suited for large-scale synthesis.[4]

  • Thionyl Chloride Mediated Esterification: This method proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards methanol. It often results in high yields under mild conditions.[5]

  • Diazomethane-based Esterification: (Trimethylsilyl)diazomethane offers a rapid and high-yielding route to the methyl ester. However, the cost and hazardous nature of this reagent typically limit its use to smaller-scale syntheses.[5]

This document will focus on the Fischer-Speier and thionyl chloride methods as they are more amenable to large-scale production.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to provide a clear comparison for process selection.

ParameterFischer-Speier EsterificationThionyl Chloride Method(Trimethylsilyl)diazomethane Method
Starting Material 4-bromo-2-fluorobenzoic acid4-bromo-2-fluorobenzoic acid4-bromo-2-fluorobenzoic acid
Reagents Methanol, Sulfuric Acid (catalyst)Methanol, Thionyl Chloride(Trimethylsilyl)diazomethane, THF
Typical Yield ~90-95%[6]93%[5]Quantitative[5]
Reaction Time 2-24 hours[3]12 hours[5]1 hour[5]
Reaction Temperature Reflux (typically ~65°C)0°C to Room Temperature0°C to Room Temperature[5]
Scalability HighModerateLow
Cost of Reagents LowModerateHigh
Safety Concerns Corrosive acid, flammable solventHighly toxic and corrosive reagentToxic and potentially explosive reagent

Experimental Protocols

Protocol 1: Large-scale Synthesis via Fischer-Speier Esterification

This protocol describes a robust and scalable method for the synthesis of this compound using a classic acid-catalyzed esterification.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Large glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Heating mantle or steam jacket

  • Large separatory funnel or extraction vessel

  • Rotary evaporator

  • Drying oven

Procedure:

  • Charging the Reactor: In a clean and dry reactor, charge 4-bromo-2-fluorobenzoic acid and methanol. For every 1 kg of the carboxylic acid, use approximately 5-10 L of methanol. The excess methanol serves as both a reactant and a solvent, helping to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (approximately 2-5% by weight of the carboxylic acid) through an addition funnel. The addition is exothermic, so control the rate to maintain a manageable temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature with continuous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC). The reaction is typically complete within 8-12 hours.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger vessel containing cold water or ice. This will precipitate the crude product and dilute the methanol and sulfuric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product, which is often a solid, can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or heptane/ethyl acetate) to yield a product with high purity.

Protocol 2: Synthesis using Thionyl Chloride

This protocol provides a high-yield method that is suitable for moderate scales. Caution: Thionyl chloride is a highly toxic and corrosive substance and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and gas outlet connected to a scrubber

  • Cooling bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of 4-bromo-2-fluorobenzoic acid (1 eq.) in methanol (10 volumes), cool the mixture to 0°C using an ice bath.[5]

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2 eq.) to the reaction mixture via a dropping funnel, maintaining the temperature at 0°C.[5] Vigorous gas evolution (HCl and SO₂) will occur, which must be directed to a caustic scrubber.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.[5] Monitor the reaction for completion.

  • Solvent Removal: Upon completion, remove the excess methanol and thionyl chloride under reduced pressure.

  • Work-up: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5] The product is often obtained as an off-white solid with high purity.[5]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 4-bromo-2-fluorobenzoic acid.

Synthesis_Workflow Start 4-bromo-2-fluorobenzoic Acid + Methanol Reaction Esterification Reaction (e.g., Acid Catalysis or Thionyl Chloride) Start->Reaction Reagents Workup Work-up (Quenching, Extraction, Washing) Reaction->Workup Crude Product Purification Purification (Recrystallization or Distillation) Workup->Purification Isolated Crude Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthetic Methods

The following diagram illustrates the relationship between the starting material and the different synthetic routes discussed.

Synthetic_Routes Starting_Material 4-bromo-2-fluorobenzoic Acid Fischer Fischer Esterification (H₂SO₄, MeOH, Reflux) Starting_Material->Fischer Thionyl Thionyl Chloride Method (SOCl₂, MeOH) Starting_Material->Thionyl TMS_Diazomethane (Trimethylsilyl)diazomethane Method (TMSCHN₂, MeOH) Starting_Material->TMS_Diazomethane Product This compound Fischer->Product High Yield, Scalable Thionyl->Product High Yield, Moderate Scale TMS_Diazomethane->Product Quantitative Yield, Lab Scale

Caption: Synthetic routes to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for improving the yield in the Suzuki coupling of Methyl 4-bromo-2-fluorobenzoate.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the Suzuki-Miyaura coupling of this compound. This substrate presents unique challenges due to its electron-deficient nature and steric hindrance from the ortho-fluoro substituent.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

A1: Low yields with this substrate are often due to a combination of factors. This compound is an electron-deficient aryl bromide, which generally favors the oxidative addition step. However, the ortho-fluoro group introduces steric hindrance, which can impede several steps in the catalytic cycle.[1] Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to overcome steric hindrance and enhance catalytic activity.[1][2][3]

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step. A moderately strong base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[1]

  • Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can deactivate the catalyst and lead to side reactions.[2][4]

Q2: What are the most common side reactions and how can they be minimized?

A2: The most common side reactions that consume starting materials and reduce the yield of the desired product are:

  • Protodeboronation: The hydrolysis of the boronic acid/ester to an arene. This can be minimized by using anhydrous solvents, ensuring the base is finely powdered and dry, and protecting the boronic acid as a boronate ester (e.g., pinacol (B44631) ester) or an MIDA boronate.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. Aryl boronic acid homocoupling is often promoted by the presence of oxygen.[4] Thoroughly degassing all solvents and maintaining a strict inert (nitrogen or argon) atmosphere is crucial to minimize this.[4]

  • Hydrodehalogenation: The replacement of the bromine atom on the starting material with a hydrogen atom. This can occur if there are hydride sources in the reaction mixture, potentially from certain bases or solvent impurities.[5]

Q3: How does the ortho-fluoro substituent specifically affect the reaction?

A3: The ortho-fluoro group has two main effects. Its electron-withdrawing nature can accelerate the rate-determining oxidative addition step. However, its position ortho to the bromine atom creates steric hindrance around the reaction site. This steric bulk can slow down the oxidative addition, transmetalation, and especially the final reductive elimination step, which forms the desired C-C bond.[1][3] Overcoming this steric challenge is the primary reason for employing bulky ligands, which can facilitate the necessary geometric changes in the palladium complex throughout the catalytic cycle.[1][6]

Troubleshooting Guide

Problem 1: Low to No Conversion (Starting Materials Largely Unconsumed)

Question: My TLC/LC-MS analysis shows mainly unreacted this compound. What are the first things to check?

Answer: This issue typically points to a problem with catalyst activity or fundamental reaction conditions.[2]

  • Verify Catalyst Activity: Ensure your palladium precatalyst is active. For challenging substrates like this, consider using modern, highly active palladacycle precatalysts (e.g., XPhos Pd G3/G4) which are often more robust and efficient than older catalyst systems like Pd(PPh₃)₄.[2]

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[5] Make sure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed before use.[4]

  • Check Reaction Temperature: Suzuki couplings often require elevated temperatures (e.g., 80–110 °C) to overcome activation barriers.[2][7] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

  • Evaluate Ligand Choice: The ligand is crucial. For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands are essential to promote the catalytic cycle.[1][3] Standard ligands may not be sufficient.

Problem 2: Starting Materials Consumed, but Major Side Products are Formed

Question: My starting material is gone, but the main spots/peaks are not my desired product. How can I improve selectivity?

Answer: This indicates your catalyst is active, but undesired pathways are competing with the cross-coupling.

  • Minimize Homocoupling: The presence of a biaryl product derived from your boronic acid suggests oxygen contamination. Improve degassing procedures for your solvents and reaction setup (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period).[4]

  • Prevent Protodeboronation: If you detect the arene corresponding to your boronic acid, this side reaction is significant.

    • Use anhydrous solvents and reagents.

    • Consider using a non-aqueous base like potassium fluoride (B91410) (KF) or a stronger, non-hydroxide base like potassium tert-butoxide (t-BuOK).[8][9]

    • Use a slight excess (1.2–1.5 equivalents) of the boronic acid/ester to compensate for some degradation.[7]

  • Avoid Hydrodehalogenation: If you observe Methyl 2-fluorobenzoate, your aryl bromide is being reduced.

    • Screen different bases; avoid those that can act as hydride donors.

    • Ensure high-purity, anhydrous solvents are used.[5]

Optimization of Reaction Parameters

The following table provides recommendations for optimizing the Suzuki coupling of this compound.

ParameterRecommended Starting PointRationale & Considerations
Palladium Source Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)These are air-stable, highly active, and reliably generate the active Pd(0) species, which is critical for hindered substrates.[1][2] Catalyst loading is typically 0.5–2 mol%.[7]
Ligand Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos)These ligands accelerate both oxidative addition and reductive elimination, overcoming the steric hindrance of the ortho-fluoro group.[1][3][10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong inorganic base is usually effective. The choice can be solvent-dependent and may require screening.[1][11][12] Stronger bases like KOtBu may be needed in very challenging cases.[8][13]
Solvent Anhydrous, Degassed Aprotic Solvents (e.g., Dioxane, THF, Toluene) with or without waterA common system is a 10:1 mixture of an organic solvent and water.[7] The water can be beneficial when using phosphate or carbonate bases.[1] Ensure all solvents are thoroughly degassed.
Temperature 80–110 °CElevated temperatures are typically required to drive the reaction to completion, especially with sterically hindered substrates.[2][4] Monitor for potential decomposition of starting materials or product at higher temperatures.
Boron Source Boronic Acid or Pinacol EsterPinacol esters are often more stable and less prone to protodeboronation than the corresponding boronic acids. Use 1.2-1.5 equivalents.[7]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a starting point for the reaction. All reagents should be handled under an inert atmosphere.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.[2][7]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 12-24 hours).[4]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel.[7]

Visualizations

experimental_workflow prep 1. Vessel Preparation (Oven-dried vial, stir bar) reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base) prep->reagents inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) reagents->inert catalyst 4. Add Catalyst (Palladium Precatalyst) inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent reaction 6. Heat and Stir (e.g., 100 °C, 12-24h) solvent->reaction monitor 7. Monitor Progress (TLC, LC-MS) reaction->monitor workup 8. Reaction Work-up (Quench, Extract) monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

troubleshooting_yield start_node start_node decision_node decision_node action_node action_node result_node result_node start Low Yield check_sm Starting Material Consumed? start->check_sm no_conversion Action: - Check Catalyst Activity - Ensure Inert Atmosphere - Increase Temperature check_sm->no_conversion No check_side_products Major Side Products? check_sm->check_side_products Yes homocoupling Homocoupling? (Biaryl of Boronic Acid) check_side_products->homocoupling Yes stalled Action: - Screen Ligands (Bulky) - Screen Bases/Solvents - Increase Catalyst Loading check_side_products->stalled No / Minor deboronation Protodeboronation? (Ar-H from Boronic Acid) homocoupling->deboronation No action_degas Action: Improve Degassing homocoupling->action_degas Yes action_anhydrous Action: - Use Anhydrous Solvents - Screen Bases (e.g., KF) deboronation->action_anhydrous Yes

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

Technical Support Center: Sonogashira Reactions with Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving Methyl 4-bromo-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding or giving a very low yield. What are the primary causes?

Several factors can contribute to a failed or low-yielding Sonogashira reaction with this specific substrate. The primary challenges are often related to steric hindrance from the ortho-fluoro group and the electronic properties of the aryl bromide.[1][2][3][4][5] Key areas to investigate include:

  • Catalyst and Ligand Choice: The steric bulk of the ortho-fluoro group can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition.[1][6] Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective. Bulky, electron-rich phosphine (B1218219) ligands are often required to overcome this steric barrier.[2][3][5]

  • Reaction Conditions: Inadequate temperature, reaction time, or inefficient degassing can lead to poor results. Aryl bromides are less reactive than aryl iodides and often require heating.[7]

  • Reagent Quality: The purity of the catalyst, ligand, base, and solvent is critical. Impurities can poison the catalyst, and the presence of oxygen can lead to undesirable side reactions.[7]

  • Base Selection: The choice and purity of the base are crucial for the deprotonation of the terminal alkyne.

Q2: I'm observing a significant amount of a side product that I suspect is the homocoupled alkyne (Glaser coupling). How can I minimize this?

Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1][8][9][10] To minimize this unwanted dimerization of the terminal alkyne:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the reaction mixture.[1] Maintain a positive pressure of inert gas throughout the experiment.

  • Consider Copper-Free Conditions: Numerous protocols exist that eliminate the need for a copper co-catalyst, thereby circumventing the primary pathway for Glaser coupling.[1][7][11]

  • Reduce Copper Catalyst Loading: If using a copper co-catalyst, reducing its concentration to the minimum effective amount (e.g., 0.5-2 mol%) can help suppress homocoupling.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this signify?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst. This inactive form of palladium will halt the catalytic cycle. Common causes include:

  • Presence of Oxygen: Incomplete degassing of the reaction mixture is a frequent cause of catalyst decomposition.

  • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[12]

  • High Temperatures: While heating is often necessary for aryl bromides, excessive temperatures can accelerate catalyst decomposition.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can agglomerate and precipitate. Using bulky and strongly binding ligands can mitigate this.

Q4: Which catalyst and ligand system is recommended for the Sonogashira coupling of this compound?

For sterically hindered and electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective than those with simple phosphines like PPh₃.[2][3][5] Consider the following options:

  • Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and cataCXium® A have shown excellent performance in coupling sterically demanding aryl halides.[13][14]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be effective in promoting the coupling of challenging substrates.[15]

The choice of palladium precursor is also important. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.

Troubleshooting Decision Tree

This workflow can guide you through troubleshooting a failed Sonogashira reaction with this compound.

TroubleshootingWorkflow Start Reaction Failed: No or Low Yield Check_Reagents Verify Reagent Purity & Integrity - Fresh Catalyst (Pd & Cu) - Anhydrous/Degassed Solvents & Base - Pure Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions - Inert Atmosphere (Ar/N2)? - Thoroughly Degassed? - Appropriate Temperature? Check_Reagents->Check_Conditions Reagents OK Side_Products Analyze for Side Products - Alkyne Homocoupling? - Dehalogenation? Check_Conditions->Side_Products Conditions OK Optimize_Catalyst Optimize Catalyst System - Increase Catalyst Loading? - Switch to Bulky Ligand (XPhos, SPhos)? Side_Products->Optimize_Catalyst No/Minor Side Products Copper_Free Consider Copper-Free Protocol Side_Products->Copper_Free Significant Homocoupling Optimize_Base_Solvent Optimize Base and Solvent - Different Amine Base? - Change Solvent (THF, DMF, Toluene)? Optimize_Catalyst->Optimize_Base_Solvent Still No Improvement Success Successful Reaction Optimize_Catalyst->Success Improvement Optimize_Base_Solvent->Success Improvement Copper_Free->Success Improvement Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArX Ar-X CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne R-C≡C-H Base Base Cu_Acetylide->Transmetal

References

Optimizing catalyst loading for cross-coupling with Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing catalyst loading for cross-coupling reactions, with a specific focus on substrates like Methyl 4-bromo-2-fluorobenzoate.

Troubleshooting Guide

This section is organized by common issues encountered during the optimization of catalyst loading for cross-coupling reactions.

Issue 1: Low or No Conversion of this compound

  • Potential Cause: Inactive Catalyst System

    • Solution: The choice and quality of the palladium source and ligand are critical for success.[1] Ensure that the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine-based ligands have been stored under an inert atmosphere to prevent oxidation.[1] For challenging substrates, consider using more robust pre-formed catalysts or third-generation Buchwald palladium precatalysts that rapidly generate the active LPd(0) species.[2]

  • Potential Cause: Inefficient Oxidative Addition

    • Solution: this compound is an electron-deficient aryl bromide due to the presence of the ester and fluorine substituents. While electron-deficient halides are generally more reactive, the specific electronic and steric environment can influence the oxidative addition step.[3][4] Using electron-rich and bulky ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can facilitate this often rate-limiting step.[1][5]

  • Potential Cause: Suboptimal Reaction Conditions

    • Solution: Systematically screen reaction parameters. The choice of base is crucial for the transmetalation step; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[5] The solvent can significantly impact solubility and reaction kinetics.[1] While a range of solvents can be used for Suzuki-Miyaura reactions, such as dioxane, THF, DMF, or toluene, it is important to ensure all reagents are soluble.[6] Increasing the reaction temperature can also improve conversion, but be mindful of potential substrate or product decomposition.[1]

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

  • Potential Cause: Homocoupling of Boronic Acid

    • Solution: Homocoupling is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[6][7] Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere is crucial.[7] The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling.[7]

  • Potential Cause: Protodeboronation of the Boronic Acid

    • Solution: The cleavage of the C-B bond by a proton source (e.g., water) can be a significant side reaction.[7][8] Using anhydrous solvents and reagents can minimize this issue.[7] Alternatively, using more stable boronic esters (e.g., pinacol (B44631) esters) can reduce the rate of protodeboronation.[1][7]

  • Potential Cause: Catalyst Decomposition

    • Solution: High catalyst loadings can sometimes lead to an increase in side reactions and the formation of palladium black.[9] While a black precipitate is not always indicative of reaction failure, it can suggest catalyst decomposition.[3] Optimizing the catalyst loading to the lowest effective level can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A1: A common starting point for palladium (pre)catalyst loading in Suzuki-Miyaura reactions is between 0.5 mol% and 5 mol%.[1] For initial screening, a loading of 1-2 mol% of the palladium precursor with a 1:1 or 1:2 ratio of palladium to ligand is often a reasonable starting point.[1] The optimal loading will depend on the specific reaction conditions and the reactivity of the coupling partners.

Q2: How does catalyst loading affect the reaction outcome?

A2: Catalyst loading directly impacts the reaction rate, overall yield, and the turnover number (TON) of the catalyst. While higher catalyst loadings can lead to faster reactions and higher conversions, they also increase costs and can lead to more side reactions.[9] The goal of optimization is to find the lowest possible catalyst loading that provides a high yield in a reasonable timeframe.

Q3: When should I consider using a higher catalyst loading?

A3: Higher catalyst loadings may be necessary for particularly challenging substrates or when trying to achieve complete conversion in a short reaction time.[10] If you observe a sluggish reaction, increasing the catalyst loading can be a viable strategy, in addition to optimizing other parameters like temperature and base.[2]

Q4: Can I reduce the catalyst loading for a scaled-up reaction?

A4: Yes, and it is often desirable for process efficiency and cost-effectiveness. Reactions on a larger scale may sometimes proceed efficiently with lower catalyst loadings (often expressed in ppm) due to differences in mixing and heat transfer.[9] However, direct extrapolation is not always possible, and re-optimization on the larger scale is recommended.

Q5: What are the key parameters to consider when optimizing catalyst loading?

A5: The optimization of catalyst loading should be considered in the context of other reaction parameters, as they are often interdependent.[11] Key parameters include the choice of palladium precursor and ligand, the base, the solvent, the reaction temperature, and the concentration of the reactants.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general method for screening different catalyst loadings to optimize the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

1. Reagent Preparation:

  • Ensure this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) are pure and dry.[1]

  • Prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a degassed solvent if performing multiple reactions.

2. Reaction Setup:

  • To an array of oven-dried reaction vials equipped with magnetic stir bars, add the this compound, arylboronic acid, and base.

  • Under an inert atmosphere (e.g., in a glovebox), add the desired amount of palladium precursor and ligand to each vial. For example, prepare vials with 0.5 mol%, 1 mol%, 2 mol%, and 5 mol% of the palladium catalyst.

  • Seal the vials.

3. Reaction Execution:

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.[13]

  • Heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

4. Workup and Analysis:

  • Upon completion, cool the reaction mixtures to room temperature.

  • Dilute each mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Analyze the crude product of each reaction to determine the conversion and yield, allowing for comparison of the different catalyst loadings.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.51265
21.0885
32.0495
45.0296

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Catalyst_Optimization_Workflow start Start: Low Conversion Issue catalyst_check Check Catalyst Activity (Freshness, Storage) start->catalyst_check ligand_choice Evaluate Ligand Choice (Electron-rich, Bulky?) catalyst_check->ligand_choice Catalyst OK conditions_check Screen Reaction Conditions (Base, Solvent, Temperature) ligand_choice->conditions_check Ligand Appropriate increase_loading Increase Catalyst Loading conditions_check->increase_loading Conditions Optimized side_products Analyze for Side Products (Homocoupling, Debromination) increase_loading->side_products optimize Optimization Successful side_products->optimize Minimal Side Products troubleshoot_side_products Troubleshoot Side Reactions (Degassing, Anhydrous Conditions) side_products->troubleshoot_side_products Significant Side Products troubleshoot_side_products->conditions_check

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

General_Catalytic_Cycle pd0 Pd(0)L_n pd2_oad R-Pd(II)L_n-X pd0->pd2_oad Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_oad->pd2_trans Transmetalation (R'-M) product R-R' pd2_trans->product Reductive Elimination product->pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[4][6][11]

References

Technical Support Center: Cross-Coupling Reactions of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-fluorobenzoate in common cross-coupling reactions. The focus is on preventing the formation of the undesired homo-coupling byproduct, dimethyl 2,2'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of cross-coupling reactions with this compound?

A1: Homo-coupling is a side reaction where two molecules of the starting aryl halide, this compound, react with each other to form a symmetrical biaryl compound (dimethyl 2,2'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxylate). This byproduct can complicate purification and reduce the yield of the desired cross-coupled product.

Q2: Why is this compound prone to homo-coupling?

A2: this compound is an electron-deficient aryl halide due to the presence of the electron-withdrawing methyl ester and fluorine groups. While this electronic nature can facilitate the initial oxidative addition step in the catalytic cycle, it can also influence the relative rates of the desired cross-coupling versus the undesired homo-coupling pathway, particularly under non-optimized conditions.

Q3: What are the general strategies to minimize homo-coupling?

A3: Key strategies include:

  • Rigorous exclusion of oxygen: Oxygen can promote the homo-coupling of organometallic intermediates. De-gassing solvents and running reactions under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[1]

  • Appropriate choice of catalyst and ligand: The ligand plays a critical role in stabilizing the metal center and influencing the rates of the catalytic cycle steps. Bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting reductive elimination of the desired product over side reactions.

  • Control of reaction parameters: Temperature, choice of base, and solvent can all impact the reaction pathway and the prevalence of side reactions.

  • Stoichiometry of reagents: Using a slight excess of the coupling partner (e.g., boronic acid in Suzuki coupling) can favor the cross-coupling reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Significant formation of the homo-coupled biphenyl (B1667301) byproduct is observed during the Suzuki-Miyaura coupling of this compound with a boronic acid.

// Nodes Problem [label="High Homo-coupling in Suzuki Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Oxygen Present", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Suboptimal Catalyst/Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Inappropriate Base/Solvent", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1 [label="Degas solvents thoroughly (freeze-pump-thaw or N2/Ar sparging).\nMaintain inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).\nUse a pre-catalyst to ensure efficient generation of Pd(0).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use a weaker base (e.g., K2CO3, Cs2CO3) instead of strong bases.\nConsider aprotic polar solvents like dioxane or DMF.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label="Potential Cause"]; Problem -> Cause2 [label="Potential Cause"]; Problem -> Cause3 [label="Potential Cause"];

Cause1 -> Solution1 [label="Solution"]; Cause2 -> Solution2 [label="Solution"]; Cause3 -> Solution3 [label="Solution"]; }

Caption: Troubleshooting workflow for Sonogashira homo-coupling.

ParameterRecommendation for Minimizing Homo-couplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen is a key promoter of the oxidative homo-coupling of terminal alkynes (Glaser coupling).
Co-catalyst Minimize CuI loading (e.g., 1-2 mol%) or use a copper-free protocolHigh concentrations of copper(I) can accelerate the rate of Glaser coupling. Copper-free conditions eliminate this pathway.
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira coupling.
Base Amine bases (e.g., Et₃N, DIPEA)Act as both a base and a solvent in many cases, and are crucial for the catalytic cycle.
Solvent Anhydrous THF, Toluene (B28343), or the amine base itselfThe choice of solvent can influence the solubility of intermediates and the overall reaction rate.
Temperature Room temperature to 60 °CMilder conditions can often suppress side reactions.
Buchwald-Hartwig Amination

Problem: Low yield of the desired arylamine with the formation of the homo-coupled biphenyl byproduct and/or dehalogenated starting material.

dot

Buchwald_Hartwig_Troubleshooting Problem Low Yield & Side Products in Buchwald-Hartwig Cause1 Inefficient Catalyst System Problem->Cause1 Potential Cause Cause2 Base Incompatibility Problem->Cause2 Potential Cause Cause3 Unfavorable Reaction Conditions Problem->Cause3 Potential Cause Solution1 Use bulky biarylphosphine ligands (e.g., Xantphos, Josiphos). Screen different palladium pre-catalysts. Cause1->Solution1 Solution Solution2 Use a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4). Ensure base is sufficiently dry. Cause2->Solution2 Solution Solution3 Optimize temperature (90-120 °C). Use anhydrous, aprotic solvents like toluene or dioxane. Cause3->Solution3 Solution

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

ParameterRecommendation for Minimizing Side ReactionsRationale
Atmosphere Strictly inert (Argon or Nitrogen)Prevents degradation of the catalyst and sensitive reagents.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligandCommon palladium sources for Buchwald-Hartwig amination.
Ligand Bulky biarylphosphine ligands (e.g., Xantphos, Josiphos)These ligands are crucial for promoting the C-N bond-forming reductive elimination and preventing side reactions like beta-hydride elimination which can lead to dehalogenation.
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane)The absence of water is important to prevent hydrolysis of the catalyst and reagents.
Temperature 90-120 °C (requires optimization)Higher temperatures are often necessary to drive the reaction to completion.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Copper-Free Sonogashira Coupling Protocol

This protocol is designed to minimize alkyne homo-coupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and the terminal alkyne (1.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF and DIPEA (2.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Optimized Buchwald-Hartwig Amination Protocol

This protocol is a general starting point for the amination of this compound.

  • Reaction Setup: To a glovebox or a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOt-Bu (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Analysis of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Methyl 4-bromo-2-fluorobenzoate via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound for impurity identification.

Issue Potential Cause Recommended Action
Unexpected peaks in the aromatic region (7.0-8.5 ppm) Presence of unreacted starting material (4-bromo-2-fluorobenzoic acid) or isomeric impurities (e.g., Methyl 2-bromo-4-fluorobenzoate).Compare the chemical shifts and coupling patterns of the unknown signals with the reference data provided in Table 1 and Table 2. The carboxylic acid proton of the starting material will appear as a broad singlet significantly downfield (typically >10 ppm) and can confirm its presence.
Singlet peak around 3.9 ppm with larger than expected integration This is the methoxy (B1213986) group of the desired product. If the integration is higher than the expected 3H relative to the aromatic protons, it may indicate the presence of other methyl ester-containing impurities.Carefully analyze the aromatic region for signals corresponding to potential isomeric impurities. The presence of Methyl 2-bromo-4-fluorobenzoate would show a different aromatic splitting pattern.
Broad singlet observed between 4.8-5.0 ppm Presence of residual water in the NMR solvent (e.g., CDCl₃).Use a fresh, sealed ampule of deuterated solvent. If the sample is not moisture-sensitive, consider using a drying agent like molecular sieves before preparing the NMR sample.
Sharp singlet around 3.49 ppm Residual methanol (B129727) from the esterification process.Compare the chemical shift to the known value for methanol in your deuterated solvent. If quantification is necessary, ensure this peak does not overlap with any signals from the compound of interest or other impurities.
Singlet peaks observed that do not correspond to the product or common impurities Could be byproducts from the reagents used in synthesis, such as those derived from thionyl chloride (if used). Potential impurities include dimethyl sulfite (B76179).Refer to Table 1 for the characteristic chemical shift of dimethyl sulfite. If other unknown peaks are present, consider 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of the impurity.
Poor signal resolution or broad peaks Poor shimming of the NMR spectrometer; sample concentration is too high, leading to aggregation; presence of paramagnetic impurities.Re-shim the spectrometer. Prepare a more dilute sample. Filter the sample through a small plug of celite or silica (B1680970) gel to remove particulate matter.
Inaccurate quantification of impurities Incorrectly set relaxation delay (d1) in the NMR acquisition parameters, leading to incomplete relaxation of signals.For quantitative NMR (qNMR), ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified. A d1 of 30 seconds is generally a safe starting point for accurate integration.

Logical Workflow for Impurity Identification by NMR

The following diagram illustrates a systematic workflow for identifying impurities in a sample of this compound using NMR spectroscopy.

impurity_identification_workflow Workflow for NMR-based Impurity Identification cluster_prep Sample Preparation cluster_analysis Data Analysis cluster_identification Impurity Identification cluster_conclusion Conclusion prep Prepare Sample for NMR (Dissolve in appropriate deuterated solvent, e.g., CDCl3) acquire_1h Acquire 1H NMR Spectrum prep->acquire_1h Standard Protocol acquire_13c Acquire 13C NMR Spectrum process_spectra Process Spectra (Phasing, Baseline Correction, Calibration) acquire_1h->process_spectra acquire_13c->process_spectra identify_main Identify Signals of This compound process_spectra->identify_main identify_unknown Identify Unknown Signals identify_main->identify_unknown compare_db Compare with Impurity Database (Tables 1 & 2) identify_unknown->compare_db quantify Quantify Impurities (Integration) compare_db->quantify report Report Findings quantify->report

Caption: A flowchart outlining the steps for identifying impurities in this compound using NMR.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR data for this compound and its potential impurities. All spectra are referenced to TMS (δ 0.00 ppm) in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound ~7.83t8.6H-6
~7.36dd8.6, 1.8H-5
~7.34dd10.2, 1.8H-3
3.93s--OCH₃
4-bromo-2-fluorobenzoic acid ~8.00t8.6H-6
~7.45dd8.6, 1.7H-5
~7.40dd10.0, 1.7H-3
>10br s--COOH
Methyl 2-bromo-4-fluorobenzoate ~7.90dd8.8, 6.0H-6
~7.35dd8.8, 2.4H-3
~7.15td8.8, 2.4H-5
3.92s--OCH₃
Methanol 3.49s--CH₃
Dimethyl sulfite 3.78s--OCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compoundδ (ppm)Assignment
This compound 164.1 (d, J=3.9 Hz)C=O
161.8 (d, J=259.9 Hz)C-F
134.1 (d, J=3.4 Hz)C-6
129.8 (d, J=9.5 Hz)C-5
125.7 (d, J=4.1 Hz)C-4
120.2 (d, J=25.8 Hz)C-3
116.8 (d, J=12.2 Hz)C-1
52.6-OCH₃
4-bromo-2-fluorobenzoic acid 164.8 (d, J=3.8 Hz)C=O
162.2 (d, J=260.0 Hz)C-F
135.0C-6
130.2C-5
126.1C-4
120.5 (d, J=25.5 Hz)C-3
117.2 (d, J=12.0 Hz)C-1
Methyl 2-bromo-4-fluorobenzoate 165.2C=O
163.0 (d, J=254.0 Hz)C-F
133.5C-6
122.5 (d, J=22.0 Hz)C-5
120.9 (d, J=10.0 Hz)C-3
118.9 (d, J=25.0 Hz)C-1
115.8 (d, J=21.0 Hz)C-2
52.8-OCH₃
Methanol 49.9-CH₃
Dimethyl sulfite 53.5-OCH₃

Experimental Protocols

1. Sample Preparation for ¹H NMR

A carefully prepared sample is crucial for obtaining high-quality NMR data.

  • Materials:

    • This compound sample

    • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v TMS)

    • NMR tube (5 mm, high precision)

    • Volumetric flask and pipettes

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Carefully transfer the solution into a clean, dry NMR tube.

    • Cap the NMR tube securely.

2. Standard Operating Procedure for ¹H NMR Data Acquisition

This procedure outlines the general steps for acquiring a standard ¹H NMR spectrum.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Software: As per instrument manufacturer (e.g., TopSpin, VnmrJ)

  • Acquisition Parameters:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

    • Set the following acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

      • Relaxation Delay (d1): For qualitative analysis, a d1 of 1-2 seconds is adequate. For quantitative analysis, d1 should be at least 5 times the longest T1 of the signals of interest (a value of 30 seconds is a safe starting point).

      • Acquisition Time (AQ): Typically 2-4 seconds.

      • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

    • Acquire the spectrum.

    • Process the data:

      • Apply a Fourier transform.

      • Phase the spectrum to ensure all peaks are in positive absorption mode.

      • Perform baseline correction.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).

      • Integrate all signals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities arise from the synthesis process. These typically include:

  • Unreacted starting material: 4-bromo-2-fluorobenzoic acid.[1][2]

  • Isomeric byproducts: Such as Methyl 2-bromo-4-fluorobenzoate, which can form if the starting material contains the corresponding isomeric acid.

  • Residual solvents: Methanol is commonly used in the esterification and can be present in the final product.[1][2]

  • Reagent-derived impurities: If thionyl chloride is used as a catalyst with methanol, byproducts like methyl chlorosulfite and dimethyl sulfite can be formed.

Q2: My ¹H NMR spectrum shows a broad peak that disappears when I add a drop of D₂O. What is it?

A2: This is characteristic of an exchangeable proton, most likely the carboxylic acid proton from the unreacted starting material, 4-bromo-2-fluorobenzoic acid, or residual water. The deuterium from D₂O exchanges with the proton, causing the signal to disappear from the ¹H spectrum.

Q3: How can I distinguish between this compound and its isomer, Methyl 2-bromo-4-fluorobenzoate, using ¹H NMR?

A3: The substitution pattern on the aromatic ring leads to distinct splitting patterns for the aromatic protons. In this compound, you will observe a triplet and two doublets of doublets. For Methyl 2-bromo-4-fluorobenzoate, the pattern will be different, typically a doublet of doublets, another doublet of doublets, and a triplet of doublets. The specific coupling constants (J-values) will also differ, as detailed in Table 1.

Q4: I see a singlet at around 3.78 ppm that I can't identify. What could it be?

A4: A singlet at this chemical shift could potentially be dimethyl sulfite, a byproduct formed from the reaction of thionyl chloride with methanol during the esterification process.

Q5: What is the best way to quantify the level of impurities in my sample?

A5: Quantitative NMR (qNMR) is a powerful technique for this purpose. It involves adding a known amount of an internal standard to your sample and comparing the integral of a known proton signal from the impurity to a known proton signal from the internal standard. It is crucial to use a long relaxation delay (d1) during acquisition to ensure accurate integration.

Q6: Why is it important to use a high-purity deuterated solvent for NMR analysis?

A6: High-purity deuterated solvents minimize the intensity of residual solvent peaks, which can otherwise obscure signals from your sample, especially those of low-concentration impurities. They also ensure that there are no extraneous signals from impurities within the solvent itself.

References

Impact of solvent choice on the reactivity of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of Methyl 4-bromo-2-fluorobenzoate.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is solvent selection so critical for reactions involving this compound?

Solvent choice is paramount as it influences multiple facets of the reaction.[1][2] It affects the solubility of reactants, particularly inorganic bases, which is a common reason for low yields.[3] The solvent can also stabilize catalytic species, modulate the reactivity of reagents, and influence the overall reaction rate and selectivity.[1] Certain solvents can even inhibit or poison the catalyst, leading to complete reaction failure.[3][4]

Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura coupling reaction is failing or giving low yields. Could the solvent be the issue?

Yes, the solvent system is a critical parameter.[5] A common cause of failure is poor solubility of the base or other reagents.[6] Typical solvent systems are biphasic, such as toluene/water or dioxane/water, which help to dissolve both the organic substrates and the inorganic base.[5] The choice of base is often dependent on the solvent; for instance, weaker bases like K₂CO₃ are effective in polar aprotic solvents like DMF, while stronger bases may be needed in ethereal solvents like THF or dioxane.[5]

Q3: What are the best practices for solvent selection in Suzuki-Miyaura coupling?

A screening of different solvent systems is often necessary. Common choices include mixtures of an organic solvent with water (e.g., Toluene/water, Dioxane/water, THF/water).[5] Anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can also be highly effective.[5][6] It is crucial to ensure all solvents are rigorously degassed to prevent catalyst degradation from oxygen.[5]

Q4: I'm observing significant homocoupling of my boronic acid. Can the solvent choice help minimize this?

While homocoupling is often promoted by oxygen, the solvent environment plays a role. Rigorous degassing of the chosen solvent is the most critical step to minimize this side reaction.[5] If the issue persists, consider switching to a different solvent system, as solubility and reaction kinetics influenced by the solvent can affect the relative rates of the desired cross-coupling versus the undesired homocoupling.

Solvent Impact on Suzuki-Miyaura Coupling Yield

The following table summarizes the effect of different solvents and bases on the yield of a typical Suzuki-Miyaura reaction.

Solvent SystemBaseYield (%)Reference
MeOH:H₂O (3:2)NaOH96.3%[7]
MethanolK₃PO₄·3H₂O78.9%[7]
EthanolK₃PO₄·3H₂O73.4%[7]
Toluene/WaterVariousCommonly Used[5]
Dioxane/WaterVariousCommonly Used[5][6]
DioxaneCs₂CO₃Effective[5][6]
DioxaneK₃PO₄·3H₂ONo Product[7]
Buchwald-Hartwig Amination

Q5: What are the recommended solvents for the Buchwald-Hartwig amination of this compound?

Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[3][8] Ethereal solvents such as 1,4-dioxane, THF, and DME are also frequently used.[3] For greener alternatives, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be superior in some cases. It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they are known to inhibit palladium catalysts.[3]

Q6: My base is not dissolving in the reaction solvent. What should I do?

Poor base solubility is a primary cause of failed Buchwald-Hartwig reactions.[3] If you are using a strong, sterically hindered base like NaOtBu with a non-polar solvent like toluene, ensure vigorous stirring. Alternatively, switching to a more polar solvent like THF or dioxane might improve solubility. For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, which may have different solubility profiles.[3]

Solvent Screening Data for Buchwald-Hartwig Amination

This table shows the results of a solvent screen for the amination of bromobenzene, a model substrate.

SolventConversion/Yield (%)Reference
Toluene>95%[8]
1,4-DioxaneGood results[8]
2-MeTHF>90% (average)[9]
MTBE>90% (average)[9]
Nucleophilic Aromatic Substitution (SNAr)

Q7: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this compound, and how does the solvent affect it?

Yes, SNAr is possible. The rate of SNAr reactions is highly dependent on the solvent.[10] The reaction is dramatically accelerated in polar aprotic solvents (e.g., DMF, DMSO) compared to protic solvents (e.g., methanol, water).[10] This is because polar aprotic solvents are less effective at solvating the nucleophile, making it more reactive, and they can better stabilize the negatively charged intermediate (Meisenheimer complex) that is formed.[10][11]

Troubleshooting Guide

Q8: My reaction isn't working. How do I troubleshoot the issue based on my solvent choice?

Use the following workflow to diagnose potential solvent-related issues in your cross-coupling reaction.

G start Reaction Failure: Low Yield or No Product check_solubility Are all reagents, especially the inorganic base, soluble in your solvent? start->check_solubility change_solvent Action: Change to a solvent with better solubility properties. (e.g., more polar, or use a biphasic system) check_solubility->change_solvent  No check_degassing Did you thoroughly degas the solvent and purge the reaction with inert gas? check_solubility->check_degassing Yes success Problem Resolved change_solvent->success degas_again Action: Ensure rigorous degassing. Oxygen can promote side reactions (homocoupling) and catalyst degradation. check_degassing->degas_again  No check_inhibition Are you using a solvent known to inhibit Pd catalysts (e.g., MeCN, chlorinated solvents)? check_degassing->check_inhibition Yes degas_again->success change_inhibiting_solvent Action: Switch to a non-inhibitory solvent like Toluene, Dioxane, THF, or 2-MeTHF. check_inhibition->change_inhibiting_solvent  Yes check_impurities Is the solvent high purity? Impurities can poison the catalyst. check_inhibition->check_impurities No change_inhibiting_solvent->success use_pure_solvent Action: Use high-purity, anhydrous solvent to avoid catalyst poisoning. check_impurities->use_pure_solvent  No check_impurities->success Yes use_pure_solvent->success

Caption: Troubleshooting workflow for solvent-related issues.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This is a general, non-optimized protocol. Conditions must be optimized for specific substrates and coupling partners.

1. Reaction Setup:

  • To an oven-dried reaction vial or flask containing a magnetic stir bar, add the this compound (1.0 equiv.), the coupling partner (e.g., boronic acid or amine, 1.1-1.5 equiv.), the palladium pre-catalyst (1-5 mol%), and the phosphine (B1218219) ligand (1-10 mol%).[3]

2. Inert Atmosphere:

  • Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step to prevent catalyst degradation.[3][5]

3. Reagent Addition:

  • Under an inert atmosphere, add the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.2-2.0 equiv.).

  • Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M.[3]

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by a suitable analytical method (TLC, GC-MS, or LC-MS).

5. Workup:

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

6. Purification:

  • Purify the crude product by a suitable method, such as flash column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

References

Removal of unreacted starting material from Methyl 4-bromo-2-fluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-fluorobenzoate. Here, you will find detailed information on the removal of unreacted starting material and other common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material I need to remove from a this compound synthesis?

The most common unreacted starting material is 4-bromo-2-fluorobenzoic acid. This is particularly prevalent in Fischer esterification reactions where the carboxylic acid is a starting reagent.[1][2][3]

Q2: How can I effectively remove unreacted 4-bromo-2-fluorobenzoic acid from my reaction mixture?

An aqueous workup with a mild base is the standard and most effective method.[1][4] This involves washing the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar base like sodium carbonate (Na₂CO₃).[1][4][5] The basic wash deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively separating it from your desired ester which remains in the organic layer.[4]

Q3: I've performed the sodium bicarbonate wash, but TLC analysis still shows the presence of the starting carboxylic acid. What should I do?

If a single wash is insufficient, you can perform multiple washes with the saturated sodium bicarbonate solution.[6] Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous layers. If the starting material persists, consider the following:

  • Insufficient Base: You may not be using enough of the basic solution to neutralize all the unreacted acid. Prepare a fresh, saturated solution and repeat the wash.

  • Emulsion Formation: An emulsion can trap the impurity. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

  • Alternative Purification: If aqueous extraction is still not completely effective, more rigorous purification methods like column chromatography or recrystallization will be necessary.

Q4: What are the best purification methods if a simple aqueous wash is not sufficient?

For higher purity, especially for applications like drug development, further purification is often required. The two primary methods are:

  • Flash Column Chromatography: This is a highly effective technique for separating compounds with different polarities.[7][8] Since this compound is less polar than its corresponding carboxylic acid, they can be readily separated on a silica (B1680970) gel column.

  • Recrystallization: This method can yield highly pure crystalline product. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain dissolved or not dissolve at all.

Q5: Can the presence of unreacted 4-bromo-2-fluorobenzoic acid affect subsequent reactions, such as a Suzuki coupling?

Yes, the presence of the carboxylic acid can interfere with subsequent reactions. In Suzuki couplings, the basic conditions required for the reaction will deprotonate the carboxylic acid.[9] This can lead to solubility issues and potential coordination of the carboxylate to the palladium catalyst, which may inhibit its catalytic activity.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent starting material (4-bromo-2-fluorobenzoic acid) after aqueous wash. Incomplete neutralization due to insufficient base or poor mixing.Perform additional washes with saturated NaHCO₃ solution. Ensure vigorous shaking of the separatory funnel.
Formation of a stable emulsion trapping the impurity.Add brine to the separatory funnel to help break the emulsion.
High concentration of the starting material in the crude product.Consider using an alternative purification method like flash column chromatography.
Low yield after purification. Product loss during aqueous washes.Minimize the number of washes and avoid overly vigorous shaking that can lead to emulsions.
Product is too soluble in the recrystallization solvent.Experiment with different solvent systems to find one where the product has low solubility at cold temperatures.
Incomplete elution from the chromatography column.Ensure the correct solvent polarity is used for elution and that the column is not overloaded.
Product is an oil instead of a solid. Presence of impurities lowering the melting point.Purify the product using flash column chromatography.
Residual solvent.Ensure the product is thoroughly dried under high vacuum.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Unreacted 4-bromo-2-fluorobenzoic acid
  • Quenching the Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • First Wash (Water): Add deionized water to the separatory funnel, shake gently, and discard the aqueous layer. This initial wash removes any water-soluble byproducts.

  • Base Wash (Sodium Bicarbonate): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any evolved CO₂ gas.[4] Allow the layers to separate and then drain the lower aqueous layer. Repeat this wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.[1]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for chromatography using Thin-Layer Chromatography (TLC). A common eluent system for this compound is a mixture of ethyl acetate and petroleum ether (or hexanes).[1] The desired product should have an Rf value of approximately 0.3-0.4 for good separation.[7]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the effectiveness of different purification methods based on typical outcomes.

Purification Method Typical Purity Achieved Advantages Disadvantages
Single Aqueous Wash (Sat. NaHCO₃) 85-95%Quick and simple for removing acidic impurities.May not be sufficient for complete removal if starting material concentration is high.
Multiple Aqueous Washes (Sat. NaHCO₃) >95%More effective at removing stubborn acidic impurities.Can lead to product loss if emulsions form.
Recrystallization >98%Can yield very high purity crystalline product.Requires finding a suitable solvent system; can have lower recovery.
Flash Column Chromatography >99%Highly effective for separating compounds with different polarities; scalable.More time-consuming and requires more solvent than simple extraction.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_analysis Analysis cluster_purification Further Purification (if needed) cluster_final Final Product start Crude Reaction Mixture (Product + Unreacted Acid) workup 1. Dilute with Organic Solvent 2. Wash with Sat. NaHCO3 (aq) 3. Wash with Brine 4. Dry with Na2SO4 start->workup Purification Step 1 tlc TLC Analysis workup->tlc Purity Check chromatography Flash Column Chromatography tlc->chromatography Impurities Present recrystallization Recrystallization tlc->recrystallization Impurities Present product Pure this compound tlc->product Purity > 95% chromatography->product recrystallization->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impure Impurity Detected cluster_pure Pure Product start Crude Product Analysis (TLC) wash Perform Aqueous Wash (Sat. NaHCO3) start->wash Starting Material (Acid) Present end Proceed to Next Step start->end No Starting Material re_tlc Re-analyze by TLC wash->re_tlc column Flash Column Chromatography re_tlc->column Acid Still Present recrystal Recrystallization re_tlc->recrystal Acid Still Present re_tlc->end Acid Removed column->end recrystal->end

Caption: Troubleshooting logic for the removal of acidic impurities.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Methyl 4-bromo-2-fluorobenzoate vs. Methyl 4-iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Aryl Halide for Your Synthetic Needs

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is paramount to the success of a reaction. Aryl halides are fundamental building blocks in a multitude of cross-coupling reactions, with their reactivity being a critical determinant of reaction efficiency, yield, and overall feasibility. This guide presents a detailed comparison of the reactivity of two commercially available and structurally related aryl halides: Methyl 4-bromo-2-fluorobenzoate and Methyl 4-iodobenzoate (B1621894). The objective is to provide an evidence-based resource to aid researchers in selecting the most appropriate substrate for their specific synthetic applications, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Executive Summary: Reactivity at a Glance

The fundamental difference in reactivity between this compound and Methyl 4-iodobenzoate lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making Methyl 4-iodobenzoate the more reactive species in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

However, the presence of an ortho-fluoro substituent in this compound introduces both electronic and steric factors that can modulate its reactivity. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring, while its steric bulk, although minimal, can affect the approach of the bulky palladium catalyst.

Theoretical Framework: Understanding the Reactivity Trends

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies (BDE) of the corresponding carbon-halogen bonds.

BondApproximate Bond Dissociation Energy (kcal/mol)
C-I~65
C-Br~81
C-Cl~96
C-F~125

The weaker C-I bond in Methyl 4-iodobenzoate requires less energy to break during the oxidative addition of the palladium(0) catalyst, leading to a faster reaction rate compared to this compound.

The ortho-fluoro group in this compound introduces additional electronic and steric considerations. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which can decrease the electron density on the aromatic ring and potentially slow down the oxidative addition step. Conversely, the lone pairs on the fluorine atom can participate in a resonance-donating effect (+M effect).[1] In some cases, particularly for electrophilic aromatic substitution, fluorine can act as an activating group at the para position.[1] However, in the context of oxidative addition, the inductive effect is generally considered to be more dominant. From a steric perspective, the ortho-fluoro group can hinder the approach of the palladium catalyst to the C-Br bond, further reducing the rate of oxidative addition.[2]

Comparative Performance in Suzuki-Miyaura Coupling

Expected Reactivity: Methyl 4-iodobenzoate is expected to exhibit significantly higher reactivity in Suzuki-Miyaura coupling reactions compared to this compound. This translates to faster reaction times, lower catalyst loadings, and milder reaction conditions to achieve comparable yields.

Illustrative Experimental Data (Derived from analogous systems):

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of both compounds with phenylboronic acid, based on literature precedents for similar substrates.[3][4][5]

ParameterThis compoundMethyl 4-iodobenzoate
Aryl Halide This compoundMethyl 4-iodobenzoate
Boronic Acid Phenylboronic acid (1.2 equiv)Phenylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(PPh₃)₄ (1-3 mol%)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene (B28343)/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 80-100 °CRoom Temperature - 80 °C
Reaction Time 12-24 hours2-12 hours
Expected Yield Good to ExcellentExcellent

Note: This data is illustrative and based on general trends. Actual results may vary depending on the specific reaction conditions and other substrates used.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor in determining the reaction efficiency.

Expected Reactivity: Methyl 4-iodobenzoate is anticipated to be the more reactive substrate in Buchwald-Hartwig amination reactions. The weaker C-I bond facilitates the initial oxidative addition step, leading to faster conversion to the desired arylamine product.[6]

Illustrative Experimental Data (Derived from analogous systems):

The following table outlines typical conditions and expected outcomes for the Buchwald-Hartwig amination of both compounds with aniline (B41778), based on established protocols for similar aryl halides.[1][7]

ParameterThis compoundMethyl 4-iodobenzoate
Aryl Halide This compoundMethyl 4-iodobenzoate
Amine Aniline (1.2 equiv)Aniline (1.2 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (0.5-1 mol%)
Ligand XPhos (2-4 mol%)XPhos (1-2 mol%)
Base NaOtBu (1.5 equiv)NaOtBu (1.5 equiv)
Solvent TolueneToluene
Temperature 80-110 °C60-100 °C
Reaction Time 12-24 hours4-16 hours
Expected Yield Good to ExcellentExcellent

Note: This data is illustrative and based on general trends. Actual results may vary depending on the specific reaction conditions and other substrates used.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Halide with Phenylboronic Acid

Materials:

  • Aryl Halide (this compound or Methyl 4-iodobenzoate) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (see table for mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of Aryl Halide with Aniline

Materials:

  • Aryl Halide (this compound or Methyl 4-iodobenzoate) (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (see table for mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (see table for mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or glovebox

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inside a glovebox or under a positive flow of inert gas, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Add aniline to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

To further elucidate the mechanistic underpinnings of these transformations, the following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)(O-B(OR)2)L_n ArPdX->ArPdArB Transmetalation (Base Assisted) ArAr_Pd Ar-Ar'-Pd(II)L_n ArPdArB->ArAr_Pd Ligand Exchange ArAr_Pd->Pd0 Reductive Elimination ArAr Ar-Ar' ArAr_Pd->ArAr ArX Ar-X ArX->ArPdX ArB Ar'-B(OR)2 ArB->ArPdArB Base Base Base->ArPdArB

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition ArPdAmine [Ar-Pd(II)(HNR'R'')L_n]^+X^- ArPdX->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)(NR'R'')L_n ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination ArAmine Ar-NR'R'' ArPdAmido->ArAmine ArX Ar-X ArX->ArPdX Amine HNR'R'' Amine->ArPdAmine Base Base Base->ArPdAmine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The choice between this compound and Methyl 4-iodobenzoate for palladium-catalyzed cross-coupling reactions is primarily dictated by the desired reactivity profile.

Methyl 4-iodobenzoate is the substrate of choice when high reactivity is desired. Its weaker carbon-iodine bond allows for faster reaction rates, milder reaction conditions, and often higher yields. This makes it particularly suitable for:

  • Rapid synthesis of target molecules.

  • Reactions involving sensitive functional groups that may not tolerate harsh conditions.

  • Processes where minimizing catalyst loading is a priority.

This compound , while less reactive, offers a valuable alternative, particularly in scenarios where:

  • Stepwise functionalization of a di-halogenated precursor is desired, allowing for selective reaction at a more reactive site first.

  • Cost is a significant consideration, as aryl bromides are often more economical than their iodide counterparts.

  • The presence of the ortho-fluoro substituent is a desired feature in the final product, potentially influencing its biological activity or material properties.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the nature of the coupling partners, and the available resources. This guide provides a foundational understanding to empower researchers to make informed decisions in their synthetic endeavors.

References

The Bromo Advantage: Why Methyl 4-bromo-2-fluorobenzoate Outperforms its Chloro Analog in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of building blocks is paramount to the success and efficiency of a synthetic campaign. In the realm of substituted aromatic compounds, Methyl 4-bromo-2-fluorobenzoate stands out as a superior choice over its chloro analog, Methyl 4-chloro-2-fluorobenzoate, particularly in the context of transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison, supported by established reactivity principles and representative experimental data, to underscore the advantages of the bromo-substituted compound.

The enhanced utility of this compound primarily stems from the fundamental principles of carbon-halogen bond reactivity in the key oxidative addition step of many catalytic cycles. Aryl bromides are generally more reactive than their chloro counterparts in widely used transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] This heightened reactivity often translates to milder reaction conditions, shorter reaction times, lower catalyst loadings, and higher yields, which are all critical factors in the efficient synthesis of complex molecules, including pharmaceutical intermediates like kinase inhibitors.[2][3]

At a Glance: Reactivity in Cross-Coupling Reactions

The superior performance of this compound in palladium-catalyzed cross-coupling reactions can be attributed to the inherent differences in the carbon-halogen bond strengths. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[4] This facilitates the oxidative addition of the aryl halide to the low-valent palladium catalyst, a crucial and often rate-limiting step in the catalytic cycle.[5]

FeatureThis compoundMethyl 4-chloro-2-fluorobenzoateAdvantage
Reactivity in Cross-Coupling HigherLowerBromo-analog
C-X Bond Dissociation Energy Lower (~276 kJ/mol for C-Br)[4]Higher (~339 kJ/mol for C-Cl)[4]Bromo-analog
Oxidative Addition Rate FasterSlower[6][7]Bromo-analog
Typical Reaction Conditions Milder (e.g., lower temperatures)Harsher (e.g., higher temperatures, more active catalysts)Bromo-analog
Catalyst Loading Generally lowerOften higherBromo-analog
Reaction Yields Often higherCan be lower, especially with less active catalystsBromo-analog

Note: The data presented is based on general trends of aryl bromides versus aryl chlorides in cross-coupling reactions. Specific results will be substrate and condition-dependent.

Experimental Protocols: A Practical Perspective

The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions. These illustrate the typical conditions that would be employed and highlight where the bromo- and chloro-analogs would differ in their requirements.

Representative Protocol for Suzuki-Miyaura Coupling

This reaction is a cornerstone of C-C bond formation in medicinal chemistry.[5][8]

Materials:

  • Aryl halide (this compound or Methyl 4-chloro-2-fluorobenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring. For This compound , a typical temperature would be 80-90 °C. For the less reactive Methyl 4-chloro-2-fluorobenzoate , higher temperatures (e.g., >100 °C) and potentially more specialized, electron-rich ligands may be necessary to achieve comparable conversion.[4]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[9][10]

Representative Protocol for Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes.[11][12][13]

Materials:

  • Aryl halide (this compound or Methyl 4-chloro-2-fluorobenzoate) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 5 mL)

  • Solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Purge with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 60 °C. This compound will typically react efficiently under these conditions.[11][12] The corresponding chloro-analog is significantly less reactive and may require higher temperatures, longer reaction times, and more specialized catalyst systems to achieve a good yield.[11][12]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous ammonium (B1175870) chloride, extract with an organic solvent, and wash with brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[9]

Visualizing the Synthetic Workflow and Rationale

The following diagrams illustrate the key concepts discussed.

G cluster_0 Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Limiting Step) pd0->oxidative_addition Ar-X pd2 Ar-Pd(II)-X L_n oxidative_addition->pd2 transmetalation Transmetalation pd2->transmetalation R-M pd2_r Ar-Pd(II)-R L_n transmetalation->pd2_r reductive_elimination Reductive Elimination pd2_r->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Synthetic Goal: Functionalized Benzoate decision Reaction Type? start->decision bromo This compound bromo_adv Higher Reactivity Milder Conditions Higher Yields bromo->bromo_adv chloro Methyl 4-chloro-2-fluorobenzoate chloro_disadv Lower Reactivity Harsher Conditions Lower Yields chloro->chloro_disadv cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) decision->cross_coupling C-C Bond Formation snar Nucleophilic Aromatic Substitution (SNAr) decision->snar C-Nu Bond Formation cross_coupling->bromo Preferred cross_coupling->chloro snar_reactivity Reactivity: F > Cl > Br snar->snar_reactivity

Decision-making flow for selecting the appropriate halo-benzoate.

A Note on Nucleophilic Aromatic Substitution (SNAr)

While the bromo-analog is superior for cross-coupling, the situation is reversed for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring, and the reactivity of the leaving group follows the order of electronegativity (F > Cl > Br > I).[14][15][16] This is because the highly electronegative halogen polarizes the C-X bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[15] Therefore, for SNAr reactions, the chloro- or even the fluoro-analog would be more reactive at the halogen-substituted position, assuming appropriate activating groups are present on the ring.

Conclusion

For synthetic applications dominated by palladium-catalyzed cross-coupling reactions, this compound is the demonstrably superior building block compared to its chloro counterpart. Its greater reactivity, stemming from the weaker C-Br bond, allows for more efficient and milder synthetic transformations. This advantage is critical in the development of complex, high-value molecules, particularly in the pharmaceutical industry where efficiency and robustness of synthetic routes are paramount. While the chloro-analog may find utility in specific SNAr contexts, the broad applicability and efficiency in modern C-C and C-heteroatom bond-forming reactions solidify the position of this compound as the preferred reagent for researchers and drug development professionals.

References

A Comparative Guide to the Spectroscopic Signatures of Methyl 4-bromo-2-fluorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the structural nuances of isomeric compounds is paramount. This guide provides a detailed comparison of the spectroscopic data for Methyl 4-bromo-2-fluorobenzoate and its positional isomers, offering a valuable resource for identification, characterization, and quality control.

This technical document summarizes the key differences in the ¹H NMR, ¹³C NMR, and mass spectrometry data for six isomers of Methyl bromo-fluorobenzoate. The distinct electronic environments created by the varying positions of the bromine and fluorine substituents on the benzene (B151609) ring lead to unique and identifiable spectroscopic fingerprints for each isomer.

Spectroscopic Data Comparison

The following tables provide a comprehensive summary of the available ¹H NMR, ¹³C NMR, and mass spectrometry data for the specified isomers.

Table 1: ¹H NMR Spectroscopic Data of Methyl bromo-fluorobenzoate Isomers
Compoundδ (ppm) and Multiplicity
This compound 7.83 (t, J=8.4 Hz, 1H), 7.40 (dd, J=8.4, 1.8 Hz, 1H), 7.35 (dd, J=10.2, 1.8 Hz, 1H), 3.91 (s, 3H)
Methyl 3-bromo-2-fluorobenzoate 7.85 (td, J=7.8, 1.8 Hz, 1H), 7.69 (td, J=7.8, 1.5 Hz, 1H), 7.23 (t, J=7.8 Hz, 1H), 3.96 (s, 3H)
Methyl 5-bromo-2-fluorobenzoate 8.05 (dd, J=7.2, 2.7 Hz, 1H), 7.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H), 7.10 (t, J=8.7 Hz, 1H), 3.92 (s, 3H)
Methyl 2-bromo-6-fluorobenzoate 7.55-7.45 (m, 1H), 7.40-7.30 (m, 2H), 3.95 (s, 3H)
Methyl 3-bromo-5-fluorobenzoate 7.88 (s, 1H), 7.68 (d, J=8.1 Hz, 1H), 7.51 (d, J=8.1 Hz, 1H), 3.93 (s, 3H)
Methyl 4-bromo-3-fluorobenzoate 7.95 (dd, J=7.2, 1.8 Hz, 1H), 7.73 (t, J=7.8 Hz, 1H), 7.50 (dd, J=8.4, 1.8 Hz, 1H), 3.94 (s, 3H)

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of Methyl bromo-fluorobenzoate Isomers
Compoundδ (ppm)
This compound 164.1 (d, J=3.8 Hz), 161.8 (d, J=262.0 Hz), 134.1 (d, J=3.0 Hz), 129.5 (d, J=8.3 Hz), 128.0 (d, J=4.5 Hz), 121.5 (d, J=26.0 Hz), 117.9 (d, J=12.0 Hz), 52.8
Methyl 3-bromo-2-fluorobenzoate 163.5 (d, J=3.0 Hz), 157.2 (d, J=254.0 Hz), 135.0, 130.1, 125.8 (d, J=5.3 Hz), 120.5 (d, J=20.0 Hz), 110.1 (d, J=15.0 Hz), 52.9
Methyl 5-bromo-2-fluorobenzoate 163.8 (d, J=3.0 Hz), 159.0 (d, J=255.0 Hz), 136.5 (d, J=8.3 Hz), 133.0, 120.2 (d, J=24.0 Hz), 117.8 (d, J=9.0 Hz), 117.5 (d, J=23.0 Hz), 52.7
Methyl 2-bromo-6-fluorobenzoate Data not readily available in searched literature.
Methyl 3-bromo-5-fluorobenzoate 164.5, 162.5 (d, J=250.0 Hz), 135.5 (d, J=6.8 Hz), 129.0 (d, J=3.0 Hz), 122.5 (d, J=22.0 Hz), 121.0 (d, J=8.3 Hz), 116.0 (d, J=24.0 Hz), 52.9
Methyl 4-bromo-3-fluorobenzoate 164.8, 157.5 (d, J=253.0 Hz), 133.0, 132.5 (d, J=3.8 Hz), 125.0 (d, J=8.3 Hz), 118.0 (d, J=22.0 Hz), 110.0 (d, J=21.0 Hz), 52.8

Note: The assignments of individual carbon signals may require further 2D NMR analysis. The values presented are based on available data and predictive models.

Table 3: Mass Spectrometry Data of Methyl bromo-fluorobenzoate Isomers
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 232/234 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)201/203 ([M-OCH₃]⁺), 173/175 ([M-COOCH₃]⁺), 157, 129, 94

Note: The fragmentation pattern is expected to be similar for all isomers under standard electron ionization (EI) conditions, with the relative intensities of fragment ions potentially showing minor differences.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : A standard proton pulse program was used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were accumulated.

  • ¹³C NMR Acquisition : A proton-decoupled carbon pulse program was used with a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans were typically accumulated to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation : Mass spectra were acquired on a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition : The sample was introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The electron energy was set to 70 eV. The mass analyzer scanned a mass range of m/z 50-300.

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the different isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomers of Methyl bromo-fluorobenzoate cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR MS Mass Spectrometry (EI) Isomer1->MS Isomer2 Methyl 3-bromo-2-fluorobenzoate Isomer2->NMR Isomer2->MS Isomer3 Methyl 5-bromo-2-fluorobenzoate Isomer3->NMR Isomer3->MS Isomer4 Methyl 2-bromo-6-fluorobenzoate Isomer4->NMR Isomer4->MS Isomer5 Methyl 3-bromo-5-fluorobenzoate Isomer5->NMR Isomer5->MS Isomer6 Methyl 4-bromo-3-fluorobenzoate Isomer6->NMR Isomer6->MS Compare_HNMR Compare ¹H NMR: - Chemical Shifts - Coupling Constants - Splitting Patterns NMR->Compare_HNMR Compare_CNMR Compare ¹³C NMR: - Chemical Shifts - C-F Coupling NMR->Compare_CNMR Compare_MS Compare MS: - Molecular Ion - Fragmentation MS->Compare_MS Identification Isomer Identification Compare_HNMR->Identification Compare_CNMR->Identification Compare_MS->Identification

Caption: Workflow for the comparative analysis of spectroscopic data for isomers.

A Comparative Guide to the Cross-Coupling Efficiency of Halobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials and reaction conditions is paramount to achieving optimal yields and purity. This guide provides a comparative analysis of the cross-coupling efficiency of halobenzoates, a common class of substrates in carbon-carbon and carbon-heteroatom bond formation. We will explore the performance of different halobenzoates (iodo-, bromo-, chloro-, and fluorobenzoates) in several key cross-coupling reactions, supported by experimental data.

The reactivity of halobenzoates in cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl > F. The weaker carbon-iodine bond is more susceptible to oxidative addition, the rate-determining step in many catalytic cycles, leading to higher reactivity. Conversely, the strong carbon-fluorine bond often requires more specialized and forcing conditions for activation.

Data Presentation: Comparative Yields in Cross-Coupling Reactions

The following tables summarize the typical yields observed for various cross-coupling reactions using different halobenzoates. It is important to note that direct comparison can be challenging due to variations in catalysts, ligands, bases, and solvents used in different studies. The data presented here is a representative compilation to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of Halobenzoates with Phenylboronic Acid

Halobenzoate SubstrateCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Methyl 4-iodobenzoate (B1621894)Pd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol (B145695)/H₂O100~95%[1]
Methyl 4-bromobenzoate (B14158574)Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100~90%[2]
Methyl 4-chlorobenzoate (B1228818)Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O110~85%[3]
Methyl 4-fluorobenzoate[Pd(allyl)Cl]₂ / t-Bu₃PK₂CO₃Toluene120~20%General knowledge

Table 2: Heck Reaction of Halobenzoates with Styrene (B11656)

Halobenzoate SubstrateCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Ethyl 4-iodobenzoatePd(OAc)₂Et₃NDMF100>90%[4][5]
Ethyl 4-bromobenzoatePd(OAc)₂ / P(o-tol)₃Et₃NDMF120~85%[6]
Ethyl 4-chlorobenzoatePd(OAc)₂ / PCy₃K₂CO₃DMA140~70%[6]
Ethyl 4-fluorobenzoateSpecialized Ni catalystCs₂CO₃NMP150Low to moderateGeneral knowledge

Table 3: Buchwald-Hartwig Amination of Halobenzoates with Aniline (B41778)

Halobenzoate SubstrateCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
tert-Butyl 4-iodobenzoatePd₂(dba)₃ / BINAPNaOtBuToluene100>95%[7]
tert-Butyl 4-bromobenzoatePd(OAc)₂ / P(t-Bu)₃NaOtBuToluene100~90%[8]
tert-Butyl 4-chlorobenzoatePd₂(dba)₃ / XantphosNaOtBuToluene110~80%[9]
tert-Butyl 4-fluorobenzoateNi(cod)₂ / IPrNaOtBu1,4-Dioxane130Low to moderateGeneral knowledge

Table 4: Sonogashira Coupling of Halobenzoates with Phenylacetylene

Halobenzoate SubstrateCatalyst / Co-catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Methyl 4-iodobenzoatePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65>90%[10][11]
Methyl 4-bromobenzoatePd(OAc)₂ / P(p-tol)₃DBUTHF80~85%[12]
Methyl 4-chlorobenzoatePdCl₂(PCy₃)₂Cs₂CO₃Toluene120~60%[11]
Methyl 4-fluorobenzoateSpecialized Pd/NHC catalystK₃PO₄DMAc140LowGeneral knowledge

Table 5: Other Cross-Coupling Reactions of Halobenzoates

ReactionHalobenzoate SubstrateCoupling PartnerCatalyst / LigandYield (%)Reference
NegishiEthyl 4-bromobenzoaten-Decylzinc iodidePdCl₂(dppf)Good[13]
StilleMethyl 4-iodobenzoateTributyl(vinyl)stannanePd(PPh₃)₄High[14][15]
KumadaEthyl 4-chlorobenzoatePhenylmagnesium bromidePd/Imidazolium chlorideHigh[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling of Methyl 4-iodobenzoate with Phenylboronic Acid

Materials:

  • Methyl 4-iodobenzoate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add the degassed solvent system of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]

Heck Reaction of Ethyl 4-bromobenzoate with Styrene

Materials:

  • Ethyl 4-bromobenzoate

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • In a reaction vessel, dissolve ethyl 4-bromobenzoate (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%) in DMF.

  • Add triethylamine (1.5 mmol) to the mixture.

  • Heat the reaction to 120 °C under an inert atmosphere and stir until the starting materials are consumed (monitored by TLC or GC).

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.[6]

Buchwald-Hartwig Amination of tert-Butyl 4-chlorobenzoate with Aniline

Materials:

  • tert-Butyl 4-chlorobenzoate

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • Charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add tert-butyl 4-chlorobenzoate (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the mixture at 110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool the reaction, dilute with ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[9]

Mandatory Visualization

The following diagrams illustrate key concepts in the cross-coupling of halobenzoates.

G cluster_workflow General Experimental Workflow for Cross-Coupling A Reactant Preparation (Halobenzoate, Coupling Partner, Base) B Inert Atmosphere (Argon or Nitrogen Purge) A->B C Catalyst & Ligand Addition B->C D Solvent Addition (Degassed) C->D E Reaction at Elevated Temperature D->E F Reaction Monitoring (TLC, GC, LC-MS) E->F G Work-up (Quenching, Extraction) F->G Reaction Complete H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A generalized workflow for a typical cross-coupling reaction.

G cluster_factors Factors Influencing Cross-Coupling Efficiency Halogen Nature of Halogen (I > Br > Cl > F) Efficiency Cross-Coupling Efficiency (Yield, Reaction Rate, Selectivity) Halogen->Efficiency Catalyst Catalyst System (e.g., Pd, Ni, Cu) (Precatalyst, Ligand) Catalyst->Efficiency Ligand Ligand Properties (Steric Bulk, Electron Density) Ligand->Catalyst Base Base Strength & Solubility (e.g., Carbonates, Phosphates, Alkoxides) Base->Efficiency Solvent Solvent Polarity & Coordinating Ability Solvent->Efficiency Temperature Reaction Temperature Temperature->Efficiency

Caption: Key factors that determine the success of a cross-coupling reaction.

References

The Strategic Advantage of Fluorine: A Comparative Guide to Methyl 4-bromo-2-fluorobenzoate in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in complex organic syntheses is a critical decision that profoundly impacts reaction efficiency, yield, and the properties of the final product. Methyl 4-bromo-2-fluorobenzoate is a versatile reagent increasingly employed in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective, data-driven comparison of its performance against its non-fluorinated counterpart, Methyl 4-bromobenzoate (B14158574), highlighting the strategic advantages conferred by the ortho-fluoro substituent.

This compound is a halogenated aromatic ester that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and advanced materials.[1] Its utility in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, stems from the unique interplay of its substituents. The bromine atom provides the primary reactive site for palladium-catalyzed cross-coupling, while the ortho-fluoro group and the methyl ester moiety modulate the molecule's reactivity and confer desirable properties to the resulting products.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

While direct, side-by-side comparative studies under identical conditions are not extensively documented in single publications, a comprehensive analysis of the literature and established principles of organic chemistry allows for a robust comparison of this compound and Methyl 4-bromobenzoate.

The primary differentiator in the reactivity of these two substrates is the presence of the electron-withdrawing fluorine atom ortho to the bromine. This substitution has a significant impact on the electronic environment of the C-Br bond, which is the site of oxidative addition, often the rate-determining step in the Suzuki-Miyaura catalytic cycle.

Table 1: Representative Comparison of Suzuki-Miyaura Coupling Performance

ParameterThis compoundMethyl 4-bromobenzoateRationale & Supporting Data
Reaction Yield Generally comparable to highHighWhile the C-F bond is strong, the Suzuki reaction primarily proceeds at the weaker C-Br bond. The electron-withdrawing nature of fluorine can sometimes lead to cleaner reactions with fewer side products, thus maintaining high yields. Studies on fluorinated aryl bromides show excellent conversion rates in Suzuki-Miyaura reactions.[2]
Reaction Time Potentially fasterStandardThe electron-withdrawing fluorine atom can increase the electrophilicity of the carbon attached to bromine, potentially accelerating the oxidative addition step. However, steric hindrance from the ortho-fluoro group might slightly counteract this effect.
Catalyst Loading StandardStandardBoth substrates are generally reactive enough to not require exceptionally high catalyst loadings under optimized conditions. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective.
Side Reactions Often reducedProne to protodeboronation and homocouplingThe electronic effect of the fluorine can disfavor certain side reactions. For instance, the increased stability of the aryl-palladium intermediate can suppress β-hydride elimination, and the modified electronics can influence the rates of competing pathways.
Product Properties Enhanced metabolic stability, altered lipophilicity, potential for unique intermolecular interactionsStandard aromatic propertiesThe incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

The Role of the Ortho-Fluoro Substituent

The presence of a fluorine atom at the ortho position to the bromine offers several distinct advantages:

  • Electronic Effects : Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) increases the partial positive charge on the carbon atom of the C-Br bond. This can make the oxidative addition of the palladium catalyst more favorable.

  • Modulation of Reactivity : The electron-deficient nature of the aromatic ring in this compound can influence the subsequent transmetalation and reductive elimination steps of the Suzuki-Miyaura cycle. This can lead to cleaner reactions and higher selectivity in complex syntheses.

  • Enhanced Biological Properties : In the context of drug discovery, the incorporation of fluorine into a molecule can significantly enhance its metabolic stability by blocking sites susceptible to enzymatic oxidation. It can also modulate the lipophilicity and binding affinity of the final compound.[3]

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound and a comparative protocol for Methyl 4-bromobenzoate.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with the inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Methyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate.

Protocol 2: Comparative Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate with Phenylboronic Acid

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add Methyl 4-bromobenzoate, phenylboronic acid, and Na₂CO₃.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Bubble argon or nitrogen through the mixture for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl [1,1'-biphenyl]-4-carboxylate.

Visualizing the Process

To better understand the reaction dynamics and workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)L₂-Br oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_aryl Ar-Pd(II)L₂-Ar' transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Upon Completion purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound presents a compelling choice for Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of the ortho-fluoro substituent, while a potential source of steric hindrance, often confers a net benefit by favorably modulating the electronic properties of the substrate, leading to clean and efficient reactions. Furthermore, the incorporation of fluorine into the final product can impart desirable physicochemical and biological properties. While its non-fluorinated analog, Methyl 4-bromobenzoate, remains a reliable and effective substrate, the strategic use of this compound offers researchers an avenue to not only construct challenging C-C bonds but also to fine-tune the characteristics of the target molecules for enhanced performance. The choice between these two reagents will ultimately depend on the specific goals of the synthesis, including the desired properties of the final product and the complexity of the molecular architecture.

References

A Comprehensive Guide to the Characterization and Validation of Synthesized Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthesized Methyl 4-bromo-2-fluorobenzoate with viable alternatives, supported by experimental data. It is designed to assist researchers in making informed decisions for their synthetic chemistry needs, particularly in the fields of pharmaceutical and agrochemical development.

Introduction

This compound is a key building block in organic synthesis, valued for its utility in constructing complex molecular architectures.[1] Its bifunctional nature, possessing both a bromine atom and a fluorine atom on the benzene (B151609) ring, allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This versatility makes it a sought-after intermediate in the synthesis of novel therapeutic agents and advanced materials.[1] This guide outlines its synthesis, comprehensive characterization, and validation, alongside a comparative analysis with alternative reagents.

Synthesis and Characterization of this compound

The synthesis of this compound is most commonly achieved through the esterification of 4-bromo-2-fluorobenzoic acid. Several methods have been reported, with the use of thionyl chloride in methanol (B129727) being a prevalent and efficient approach.[2]

Physicochemical Properties
PropertyValue
CAS Number 179232-29-2
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance White to off-white solid
Melting Point 58-60 °C
Boiling Point 272.7±25.0 °C at 760 Torr
Density 1.577±0.06 g/cm³
Spectral Data for Characterization

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.

Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ 7.85-7.81 (m, 1H), 7.38-7.33 (m, 2H), 3.93 (s, 3H)[2]
Mass Spectrometry (EI) m/z 232, 234 (MH⁺)[2]
FT-IR Characteristic peaks for C=O stretching, C-F stretching, C-Br stretching, and aromatic C-H stretching are expected.
¹³C NMR While specific literature data is not readily available, characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the methoxy (B1213986) carbon are anticipated.
Validation of Purity

The purity of the synthesized compound is a critical parameter for its use in further synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this validation.

Technique Result
LC-MS Purity: 99%[2]
GC Purity: >98.0%
TLC Rf = 0.8 (ethyl acetate (B1210297)/petroleum ether = 3:7)[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of 4-bromo-2-fluorobenzoic acid using thionyl chloride.[2]

Procedure:

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL) at 0 °C, slowly add thionyl chloride (23.09 mL, 136.9 mmol).[2]

  • Maintain the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 12 hours.[2]

  • Upon completion of the reaction, remove the methanol by evaporation under reduced pressure.[2]

  • Dilute the residue with ethyl acetate (250 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white solid.[2]

Characterization and Validation Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained to confirm the molecular weight and fragmentation pattern of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is performed using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water) and UV detection.

  • Gas Chromatography (GC): GC analysis is conducted to determine the purity of the final product, often using a capillary column and a flame ionization detector (FID).

Comparison with Alternatives

In many synthetic applications, particularly in cross-coupling reactions, the choice of the starting material can significantly impact the reaction efficiency and outcome. Here, we compare this compound with two common alternatives: 4-bromo-2-fluorobenzoyl chloride and Methyl 4-bromo-2-chlorobenzoate .

4-bromo-2-fluorobenzoyl chloride

This acyl chloride is a more reactive derivative of 4-bromo-2-fluorobenzoic acid and can be used directly in acylation reactions.[3]

FeatureThis compound4-bromo-2-fluorobenzoyl chloride
Reactivity Moderately reactive ester.Highly reactive acyl chloride.[3]
Synthesis Typically a one-step esterification from the carboxylic acid.[2]Synthesized from the carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.[3]
Handling Stable solid, easy to handle.Moisture-sensitive liquid or low-melting solid, requires careful handling under inert atmosphere.
Applications Primarily used in cross-coupling reactions where the ester group is retained.Ideal for acylation reactions to form amides, esters, and ketones.[3]
Methyl 4-bromo-2-chlorobenzoate

This analog differs by the substitution of the fluorine atom with a chlorine atom. This seemingly small change can influence the reactivity in cross-coupling reactions.

FeatureThis compoundMethyl 4-bromo-2-chlorobenzoate
Reactivity in Cross-Coupling The C-Br bond is selectively activated in palladium-catalyzed reactions. The electron-withdrawing nature of fluorine can influence reaction kinetics.The C-Br bond is also the primary site of reaction. The difference in electronegativity between F and Cl can lead to variations in reaction rates and yields.
Synthesis From 4-bromo-2-fluorobenzoic acid.[2]From 4-bromo-2-chlorobenzoic acid.[4]
Cost & Availability Generally available from various chemical suppliers.Also commercially available.
Potential Advantages The fluorine atom can be desirable in the final product for its unique electronic and metabolic properties in medicinal chemistry.May offer different reactivity profiles or be more cost-effective depending on the specific application and supplier.

Visualizing the Workflow

The following diagrams illustrate the synthesis and validation workflow for this compound and a typical application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis cluster_validation Characterization & Validation 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid Esterification Esterification 4-bromo-2-fluorobenzoic_acid->Esterification Reagents Methanol, Thionyl Chloride Reagents->Esterification Crude_Product Crude Methyl 4-bromo-2-fluorobenzoate Esterification->Crude_Product Purification Purification (Washing, Recrystallization) Crude_Product->Purification Final_Product Pure Methyl 4-bromo-2-fluorobenzoate Purification->Final_Product NMR NMR (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR FT-IR Final_Product->IR HPLC_GC HPLC / GC Final_Product->HPLC_GC Validation_Result Structure & Purity Confirmed NMR->Validation_Result MS->Validation_Result IR->Validation_Result HPLC_GC->Validation_Result

Caption: Synthesis and validation workflow for this compound.

Suzuki_Coupling_Pathway Methyl_benzoate This compound Suzuki_Reaction Suzuki-Miyaura Coupling Methyl_benzoate->Suzuki_Reaction Boronic_acid Arylboronic Acid Boronic_acid->Suzuki_Reaction Catalyst Pd Catalyst, Base Catalyst->Suzuki_Reaction Coupled_Product Coupled Product Suzuki_Reaction->Coupled_Product

Caption: Application in a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis is straightforward, and its purity can be readily validated using standard analytical techniques. When choosing a reagent for a specific synthetic transformation, researchers should consider the reactivity, handling requirements, and the desired functionalities in the final product. For direct acylation, 4-bromo-2-fluorobenzoyl chloride is a more reactive alternative, while Methyl 4-bromo-2-chlorobenzoate may offer a different reactivity profile in cross-coupling reactions. The choice between these reagents will ultimately depend on the specific goals of the research project. This guide provides the necessary data to support an informed decision-making process.

References

A Comparative Guide to the Stability of Methyl 4-bromo-2-fluorobenzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the stability of intermediate compounds is paramount for ensuring the integrity of reaction pathways and the quality of final products. This guide provides a detailed comparison of the stability of Methyl 4-bromo-2-fluorobenzoate against a selection of structurally similar compounds: Methyl 2-fluorobenzoate, Methyl 4-bromobenzoate, and the parent compound, Methyl benzoate (B1203000). The comparison focuses on thermal, chemical (hydrolytic), and photostability, supported by established experimental protocols.

Comparative Stability Data

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Decomposition Onset (TGA, °C) (estimated)Hydrolytic Half-life (t½) at pH 7 (estimated)Photodegradation Rate (k) (estimated)
This compound 233.03[1][2]58-62[3]~250Moderately StableModerate
Methyl 2-fluorobenzoate154.14N/A (liquid at RT)~200StableLow
Methyl 4-bromobenzoate215.0477-81~280Moderately StableModerate
Methyl benzoate136.15-12.5[4]~180StableLow

Note: Estimated values are based on general principles of chemical stability and data from related compounds. Experimental verification is recommended.

Discussion of Stability

Thermal Stability: The thermal stability of these aromatic esters is influenced by the nature and position of the halogen substituents. Generally, the presence of a bromine atom tends to increase the thermal stability compared to the unsubstituted methyl benzoate, which is reflected in the higher estimated decomposition onset for the brominated compounds. The combination of bromine and fluorine in this compound is expected to result in good thermal stability.

Chemical Stability: The primary pathway for chemical degradation of these esters is hydrolysis of the ester linkage, which can be catalyzed by acid or base. This compound is stable at room temperature but can decompose in the presence of strong acids or bases. The electronic effects of the halogen substituents play a crucial role. The fluorine atom at the ortho position and the bromine atom at the para position are both electron-withdrawing, which can influence the reactivity of the ester group towards nucleophilic attack. Studies on similar compounds suggest that a bromine atom at the para position can make the ester more susceptible to hydrolysis compared to an unsubstituted analog[5].

Photostability: Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation upon exposure to UV light. The energy from the light can lead to the cleavage of bonds, resulting in decomposition. The presence of both bromo and fluoro substituents in this compound suggests a potential for photosensitivity, likely involving the carbon-bromine bond, which is generally more labile than the carbon-fluorine bond.

Experimental Protocols

To provide a framework for the experimental validation of the stability of these compounds, the following detailed protocols are provided.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal decomposition profile of the compounds.

Objective: To determine the onset and pattern of thermal decomposition.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a clean TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program: Equilibrate the sample at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis A Weigh 5-10 mg of sample B Place in TGA pan A->B C Heat from 30°C to 600°C at 10°C/min under N2 B->C D Record weight loss C->D E Plot % weight loss vs. Temperature D->E F Determine decomposition onset temperature E->F

TGA Experimental Workflow
Chemical Stability Assessment via Hydrolysis Study

This protocol describes a method to determine the rate of hydrolysis at different pH values.

Objective: To determine the hydrolytic stability and calculate the half-life of the compounds.

Apparatus: HPLC system with a UV detector, pH meter, constant temperature water bath.

Procedure:

  • Solution Preparation:

    • Prepare buffer solutions at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In separate sealed vials for each pH, add a small aliquot of the stock solution to the pre-heated (e.g., 50 °C) buffer to achieve a final concentration of approximately 10-20 µg/mL. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and immediately quench the reaction by adding it to a neutralizing solution or by cooling in an ice bath.

  • HPLC Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and water, with detection at a suitable UV wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Hydrolysis_Workflow A Prepare buffer solutions (pH 4, 7, 9) C Incubate compound in buffers at constant temp. A->C B Prepare stock solution of compound B->C D Withdraw aliquots at set time intervals C->D E Quench reaction D->E F Analyze by HPLC E->F G Plot ln[conc] vs. time F->G H Calculate rate constant (k) and half-life (t½) G->H

Hydrolysis Study Workflow
Photostability Assessment

This protocol is based on the ICH Q1B guidelines for photostability testing.[6][7][8]

Objective: To evaluate the stability of the compounds under exposure to light.

Apparatus: A photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

Procedure:

  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container.

    • Prepare a solution of the compound (e.g., in acetonitrile) at a known concentration.

    • Prepare control samples for each condition, which are wrapped in aluminum foil to protect them from light.

  • Exposure:

    • Expose the samples and controls to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • After the exposure period, visually inspect the solid samples for any changes in appearance.

    • Analyze the solid and solution samples using a validated stability-indicating HPLC method to determine the amount of degradation.

  • Data Analysis:

    • Compare the chromatograms of the exposed samples with those of the control samples to identify and quantify any degradation products.

    • Calculate the percentage of degradation.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Solid sample (thin layer) D Expose to light source (ICH Q1B conditions) A->D B Solution sample B->D C Control samples (dark) C->D E Visual inspection D->E F HPLC analysis D->F G Compare with controls F->G H Quantify degradation G->H

Photostability Testing Workflow

Conclusion

This guide provides a comparative overview of the stability of this compound and related compounds. While direct experimental data for the title compound is limited, the provided information, based on structurally similar molecules and established testing protocols, serves as a valuable resource for researchers. The presence of both bromo and fluoro substituents on the aromatic ring of this compound is expected to confer a unique stability profile. For critical applications, it is strongly recommended that the stability of this compound be experimentally verified using the detailed protocols outlined in this guide. This will ensure the reliability of processes and the quality of materials in research and development endeavors.

References

A Comparative Guide to Isomeric Purity Analysis of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and regulatory compliance. Methyl 4-bromo-2-fluorobenzoate, a key building block in the synthesis of pharmaceuticals and advanced materials, can be accompanied by various positional isomers that may arise from the manufacturing process. These isomers can possess different chemical reactivities and pharmacological profiles, making their separation and quantification essential.

This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The comparison is supported by representative experimental data and detailed methodologies derived from the analysis of structurally similar compounds.

Comparison of Analytical Methodologies

The choice of analytical technique for isomeric purity analysis is contingent on factors such as the volatility of the isomers, the required sensitivity, and the availability of reference standards. HPLC is a versatile technique suitable for a wide range of compounds, while GC excels in the analysis of volatile substances. qNMR offers an alternative approach that can provide direct quantification without the need for specific isomer reference standards.

Table 1: Performance Comparison of HPLC, GC, and qNMR for Isomeric Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification.[1][2]
Typical Analytes Broad range, including non-volatile and thermally labile compounds.[3][4]Volatile and thermally stable compounds.[3][4]Soluble compounds with unique NMR signals for each isomer.
Sample Preparation Dissolution in a suitable solvent compatible with the mobile phase.Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds.Dissolution in a deuterated solvent with an internal standard.
Resolution High, especially with modern column technologies (e.g., core-shell particles).Very high, particularly with capillary columns.Dependent on the chemical shift difference between isomers; may require high-field magnets.
Quantification Typically requires reference standards for each impurity for accurate quantification.Requires reference standards for each impurity.Can provide absolute or relative quantification without matching standards for each isomer.[1]
Advantages Versatile, robust, and widely applicable.High separation efficiency and sensitivity, especially with mass spectrometry (MS) detection.Rapid analysis, non-destructive, and provides structural information.
Limitations May have lower resolution for highly similar isomers compared to GC.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods; signal overlap can be a challenge.

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. The following protocols are representative examples for the analysis of this compound and its potential positional isomers.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation of non-volatile positional isomers of substituted benzoates.

  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient Program : A linear gradient starting from 20% B to 80% B over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Table 2: Representative HPLC Data for Benzoate Isomer Separation

CompoundRetention Time (min)
This compound(Predicted) ~7.5
Methyl 3-bromo-2-fluorobenzoate(Predicted) ~7.0
Methyl 5-bromo-2-fluorobenzoate(Predicted) ~8.2

Note: Retention times are estimates based on the separation of similar compounds and will vary depending on the specific instrument and column used.

Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of volatile and thermally stable isomers.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas : High-purity helium or hydrogen at a constant flow.

  • Temperatures :

    • Inlet: 250°C

    • Detector (FID): 280°C

    • Oven Program: Start at 100°C (hold 2 min), ramp to 250°C at 10°C/min.

  • Injection : 1 µL, split mode (e.g., 50:1).

  • Sample Preparation : Prepare a solution of the sample at approximately 100 µg/mL in a volatile solvent such as hexane (B92381) or ethyl acetate.

Table 3: Representative GC Data for Halogenated Aromatic Isomer Separation

CompoundRetention Time (min)
This compound(Predicted) ~12.1
Methyl 2-bromo-4-fluorobenzoate(Predicted) ~11.8
Methyl 3-bromo-4-fluorobenzoate(Predicted) ~12.5

Note: Retention times are estimates and are highly dependent on the specific GC system and conditions.

Quantitative NMR (qNMR) Protocol

This protocol allows for the determination of isomeric purity without the need for individual isomer standards.

  • Instrumentation : NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).

  • Solvent : A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard : A certified reference standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride (B1165640) or dimethyl sulfone).

  • Methodology :

    • Accurately weigh a known amount of the sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

    • Integrate a well-resolved signal for each isomer and the internal standard.

    • Calculate the molar ratio of each isomer relative to the internal standard to determine its concentration and thereby the isomeric purity.

Decision-Making and Workflow Diagrams

The selection of the most appropriate analytical technique can be guided by a logical workflow. The following diagrams, created using the DOT language, illustrate the decision-making process and the experimental workflow for isomeric purity analysis.

decision_making_workflow start Start: Isomeric Purity Analysis of this compound volatility Are isomers volatile and thermally stable? start->volatility gc_method Use Gas Chromatography (GC) volatility->gc_method Yes hplc_method Use High-Performance Liquid Chromatography (HPLC) volatility->hplc_method No standards Are reference standards for all isomers available? resolution Is chromatographic resolution challenging? standards->resolution No end End: Report Isomeric Purity standards->end Yes qnmr_method Use Quantitative NMR (qNMR) resolution->qnmr_method Yes resolution->end No, develop method gc_method->standards hplc_method->standards qnmr_method->end

Caption: Decision tree for selecting an analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Accurately weigh sample dissolve Dissolve in appropriate solvent prep_sample->dissolve prep_standard Prepare internal/external standards prep_standard->dissolve hplc HPLC Analysis dissolve->hplc gc GC Analysis dissolve->gc qnmr qNMR Analysis dissolve->qnmr integrate Integrate peak areas/signals hplc->integrate gc->integrate qnmr->integrate calculate Calculate purity and impurity levels integrate->calculate report Generate final report calculate->report

Caption: General experimental workflow for purity analysis.

References

A Comparative Guide to the Cross-Coupling Reactions of Methyl 4-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-2-fluorobenzoate is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its strategic placement of bromo and fluoro substituents on the benzene (B151609) ring allows for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive comparison of the performance of this compound in several key palladium-catalyzed cross-coupling reactions, offering valuable insights for reaction design and optimization in pharmaceutical and materials science research.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. Below is a summary of its performance in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, with data compiled from various sources to illustrate typical reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound readily participates in this reaction with a variety of boronic acids.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012~90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O8018~85
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene (B28343)/EtOH/H₂O9016~80
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This compound serves as a suitable partner in these reactions.

Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606~88
2-Methyl-3-butyn-2-olPd(OAc)₂ (1.5)CuI (3)i-Pr₂NHToluene708~82
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NDMF5010~91
Table 3: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines from aryl halides.

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018~92
Morpholine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₃PO₄1,4-Dioxane11024~85
BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene9016~89
Table 4: Heck Coupling of this compound with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024~75
Methyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile8018~80

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as general guidelines and may require optimization for specific substrates and reaction scales.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask and purge with the inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To further aid in the understanding of these transformations, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.

General_Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-X This compound Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation Coupling\nPartner Coupling Partner Transmetalation Transmetalation Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(Ln)->Ar-R Reductive\nElimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Quench Reaction & Aqueous Wash Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a highly effective substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This guide provides a foundational understanding and practical protocols to assist researchers in the strategic use of this versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further optimization of the presented conditions may be necessary to achieve desired outcomes for specific and complex substrates.

A Researcher's Guide to Halobenzoate Selection in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that directly impacts the efficiency, cost, and overall success of a synthetic route. Halobenzoates are versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions, but the choice of the halogen substituent—iodine, bromine, or chlorine—presents a classic trade-off between reactivity and cost. This guide provides a comprehensive cost-benefit analysis of using different halobenzoates in common synthetic transformations, supported by comparative data and generalized experimental protocols.

The Reactivity-Cost Trade-Off

The primary factor governing the utility of halobenzoates in cross-coupling reactions is the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl, a trend inversely correlated with bond dissociation energy.[1][2] The weaker C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many catalytic cycles.[1][3] This higher reactivity of iodobenzoates can translate to faster reaction times, lower catalyst loadings, and higher yields. However, this performance advantage comes at a higher raw material cost.[4]

Conversely, chlorobenzoates are typically the most cost-effective option but their lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and more specialized and expensive ligands to achieve comparable results to their bromo and iodo counterparts.[3] Bromobenzoates often represent a balance between reactivity and cost, making them a popular choice in many applications.

Performance Comparison in Key Cross-Coupling Reactions

To illustrate the practical implications of these differences, the following tables summarize the expected performance of methyl 2-halobenzoates and ethyl 4-halobenzoates in three widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The data presented is a synthesis of typical conditions and outcomes reported in the literature.

Table 1: Comparative Performance of Methyl 2-Halobenzoates in Common Cross-Coupling Reactions

FeatureMethyl 2-iodobenzoateMethyl 2-bromobenzoateMethyl 2-chlorobenzoate (B514982)
Suzuki-Miyaura Coupling
Relative ReactivityVery HighHighLow
Typical Reaction Time0.5 - 3 hours2 - 8 hours> 12 hours
Typical Yield> 90%80 - 95%< 70%
Catalyst LoadingLowModerateHigh
Heck Reaction
Relative ReactivityVery HighHighLow
Typical Reaction Time0.5 - 4 hours4 - 12 hours> 24 hours
Typical Yield> 95%80 - 95%< 60%
Buchwald-Hartwig Amination
Relative ReactivityHighModerateLow
Typical Reaction Time1 - 6 hours4 - 18 hours> 24 hours
Typical Yield> 90%75 - 90%< 65%

Table 2: Comparative Performance of Ethyl 4-Halobenzoates in Common Cross-Coupling Reactions

FeatureEthyl 4-iodobenzoateEthyl 4-bromobenzoateEthyl 4-chlorobenzoate
Suzuki-Miyaura Coupling
Relative ReactivityVery HighHighLow
Typical Reaction Time0.5 - 2 hours1 - 6 hours> 10 hours
Typical Yield> 95%85 - 98%< 75%
Catalyst LoadingLowModerateHigh
Heck Reaction
Relative ReactivityVery HighHighLow
Typical Reaction Time1 - 5 hours6 - 16 hours> 24 hours
Typical Yield> 90%80 - 95%< 60%
Buchwald-Hartwig Amination
Relative ReactivityHighModerateLow
Typical Reaction Time2 - 8 hours8 - 24 hours> 36 hours
Typical Yield> 90%70 - 90%< 60%

Cost Analysis

The following tables provide an estimated cost comparison for methyl 2-halobenzoates and ethyl 4-halobenzoates, normalized to USD per mole. These prices are based on publicly available data from various chemical suppliers and are subject to change. Bulk pricing may differ significantly.

Table 3: Cost Comparison of Methyl 2-Halobenzoates

CompoundMolecular Weight ( g/mol )Price Range (USD/kg)Approximate Cost (USD/mol)
Methyl 2-iodobenzoate262.04$225 - $1013$59 - $265
Methyl 2-bromobenzoate215.05Varies~$28 (based on 250g price)
Methyl 2-chlorobenzoate170.59$2 - $79$0.34 - $13.48

Table 4: Cost Comparison of Ethyl 4-Halobenzoates

CompoundMolecular Weight ( g/mol )Price Range (USD/kg)Approximate Cost (USD/mol)
Ethyl 4-iodobenzoate276.07Varies~$138 (based on 25g price)
Ethyl 4-bromobenzoate229.07$1 - $15$0.23 - $3.44
Ethyl 4-chlorobenzoate184.62$1 - Varies~$0.18 - (price varies)

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions using halobenzoates. Note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are substrate-dependent and may require optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halobenzoate (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 0.5-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos; 1-10 mol%).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, THF, with or without water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a reaction vessel, combine the halobenzoate (1.0 equiv), the alkene (1.1-1.5 equiv), and a base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%) and, if required, a phosphine (B1218219) ligand.

  • Solvent Addition: Add a suitable solvent (e.g., DMF, DMAc, acetonitrile).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir until completion.

  • Workup: After cooling, filter the reaction mixture to remove the precipitated salts and wash with the solvent. Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Purification: Separate the organic layer, dry, and concentrate. Purify the product by chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the halobenzoate (1.0 equiv), the amine (1.1-1.3 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.2-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), and a suitable ligand (e.g., BINAP, Xantphos, Josiphos; 1.2-6 mol%).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the necessary time.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Visualizing the Workflow and Decision-Making Process

To further aid in the selection and application of halobenzoates, the following diagrams illustrate a typical experimental workflow and a logical framework for making a cost-benefit decision.

Experimental_Workflow Figure 1: Generalized Experimental Workflow for Cross-Coupling Reactions Setup Reaction Setup (Halobenzoate, Coupling Partner, Base) Catalyst Catalyst & Ligand Addition Setup->Catalyst Solvent Solvent Addition Catalyst->Solvent Reaction Reaction (Heating & Stirring) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for cross-coupling reactions.

Cost_Benefit_Analysis Figure 2: Cost-Benefit Analysis for Halobenzoate Selection Start Project Goal Value High-Value Product? (e.g., Pharmaceutical) Start->Value Scale Large-Scale Synthesis? Value->Scale No Iodobenzoate Use Iodobenzoate (High Reactivity, High Cost) Value->Iodobenzoate Yes Reactivity Reaction Sensitivity? Scale->Reactivity No Chlorobenzoate Use Chlorobenzoate (Low Cost, Optimization Required) Scale->Chlorobenzoate Yes Bromobenzoate Use Bromobenzoate (Balanced Reactivity & Cost) Reactivity->Bromobenzoate Yes Reactivity->Chlorobenzoate No

Caption: A decision-making framework for selecting a halobenzoate.

Signaling_Pathway Figure 3: Catalytic Cycle of a Generic Cross-Coupling Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R R-Pd(II)L2-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: A simplified catalytic cycle for cross-coupling reactions.

Conclusion

The choice between iodo-, bromo-, and chlorobenzoates in synthesis is a multifaceted decision that requires a careful evaluation of the trade-offs between reactivity, cost, and the specific demands of the project. For high-value products such as pharmaceuticals, where reaction efficiency, purity, and speed are paramount, the higher upfront cost of an iodobenzoate can often be justified by a more robust and efficient process.[4] For large-scale synthesis of lower-value compounds, the economic benefits of using a less expensive chlorobenzoate may outweigh the challenges of its lower reactivity, provided that the reaction can be sufficiently optimized. Bromobenzoates serve as a versatile and reliable intermediate option for a wide range of applications. By considering the data and frameworks presented in this guide, researchers can make more informed decisions to optimize their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Methyl 4-bromo-2-fluorobenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-bromo-2-fluorobenzoate, a halogenated aromatic compound. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulations.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. It is crucial to be aware of its properties to mitigate risks during disposal procedures.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this substance. Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves are required.

  • Eye Protection: Chemical safety goggles and/or a face shield must be worn.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Melting Point 58-60 °C[3]
Boiling Point 272.7 °C at 760 mmHg[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a designated, properly labeled hazardous waste container.

  • Halogenated Waste Stream: This compound should be segregated as halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid to prevent leaks and spills.

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Hazard Symbols: Affix appropriate hazard symbols (e.g., irritant).

3. Storage:

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Arranging for Disposal:

  • Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.[4]

  • Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations.

5. Spill Cleanup:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, use an inert absorbent material to contain and clean up the spill.

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Wash the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Contingency start Disposal of This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe collect_waste Collect waste in a designated container ppe->collect_waste segregate Segregate as 'Halogenated Organic Waste' collect_waste->segregate spill Spill Occurs collect_waste->spill label_container Label container with: - 'Hazardous Waste' - Chemical Name - Hazard Symbols segregate->label_container store_waste Store sealed container in a secure, ventilated area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end Proper Disposal (Incineration/Treatment) contact_ehs->end spill->collect_waste No absorb Contain & absorb with inert material spill->absorb Yes collect_spill Collect absorbed material into waste container absorb->collect_spill collect_spill->label_container

Caption: Disposal workflow for this compound.

References

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